4,4'-Methylenebis(N,N-diethylaniline)
Description
BenchChem offers high-quality 4,4'-Methylenebis(N,N-diethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(N,N-diethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-22(6-2)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)23(7-3)8-4/h9-16H,5-8,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERBLCDXYWVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059662 | |
| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-91-1 | |
| Record name | 4,4′-Methylenebis[N,N-diethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-methylenebis(N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[N,N-diethylaniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-diethylaniline): Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(N,N-diethylaniline), a tetra-substituted aromatic amine, is a compound of significant interest in polymer chemistry and material science. This technical guide provides a comprehensive overview of its synthesis, with a focus on the prevalent acid-catalyzed condensation of N,N-diethylaniline and formaldehyde. Detailed experimental protocols, a summary of its key physicochemical properties, and its primary applications are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, polymer chemistry, and materials development.
Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)
The primary and most common method for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) involves the electrophilic substitution reaction between N,N-diethylaniline and a formaldehyde source, such as paraformaldehyde or formalin, under acidic conditions. The reaction proceeds via the formation of an electrophilic intermediate from formaldehyde, which then attacks the electron-rich para position of the N,N-diethylaniline ring. A second molecule of N,N-diethylaniline then reacts with the resulting intermediate to form the methylene-bridged product.
A general reaction scheme is as follows:
2 (C₂H₅)₂NC₆H₅ + CH₂O --(H⁺)--> CH₂[C₆H₄N(C₂H₅)₂]₂ + H₂O
Experimental Protocol
The following protocol is a representative example of the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) based on literature procedures.[1][2]
Materials:
-
N,N-diethylaniline
-
Paraformaldehyde or Formalin (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of N,N-diethylaniline, water, and concentrated hydrochloric acid is prepared.
-
The formaldehyde source (paraformaldehyde or formalin) is added to the stirred mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 353 K) and maintained for a set duration (e.g., 3 hours) under an inert atmosphere (e.g., argon).[1][2]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
A solution of sodium hydroxide is then added to neutralize the acid and precipitate the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is dried in an oven.
-
For purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4,4'-Methylenebis(N,N-diethylaniline).
Physicochemical Properties
4,4'-Methylenebis(N,N-diethylaniline) is a white to faint beige crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₂ | [3][4] |
| Molecular Weight | 310.48 g/mol | [4] |
| Appearance | White to faint beige powder, crystals, or chunks | |
| Melting Point | 88-89 °C (lit.) | |
| CAS Number | 135-91-1 | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. | |
| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 4H), 4.29 (s, 4H), 3.56 (s, 2H), 2.42 (q, J=7.5 Hz, 8H), 1.09 (t, J=7.5 Hz, 12H) | [2] |
Applications
The primary application of 4,4'-Methylenebis(N,N-diethylaniline) lies in the field of polymer chemistry, where it serves as a crucial component in the formulation of various high-performance materials.
-
Curing Agent for Resins: It is widely used as a curing agent for epoxy resins and polyurethanes.[1][5][6] The diamine functionality reacts with the epoxy or isocyanate groups, leading to the formation of a cross-linked polymer network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[5]
-
Building Block for Ligands: In the field of catalysis, this compound can serve as a building block for the synthesis of sterically demanding ligands.[1][6]
Structure-Property-Application Relationship
Caption: Relationship between structure, properties, and applications.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4,4'-Methylenebis(N,N-diethylaniline). It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The compound may cause long-lasting harmful effects to aquatic life.[3]
Conclusion
4,4'-Methylenebis(N,N-diethylaniline) is a versatile compound with a straightforward and scalable synthesis. Its unique combination of diamine functionality and steric bulk makes it an invaluable component in the formulation of robust polymer systems. This guide has provided a detailed overview of its synthesis and properties, offering a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-methylenebis[N,N-diethylaniline] | C21H30N2 | CID 67288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4,4'-Methylenebis(N,N-diethylaniline) [myskinrecipes.com]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), also known as N1,N1-diethyl-4-[4-(diethylamino)benzyl]aniline, is an aromatic amine that serves as a versatile chemical intermediate in various industrial applications. Its molecular structure, characterized by two N,N-diethylaniline moieties linked by a methylene bridge, imparts specific physicochemical properties that are crucial for its reactivity and end-use performance. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline), detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline) are summarized in the tables below. These properties are essential for understanding the compound's behavior in various chemical and physical processes.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₀N₂ |
| Molecular Weight | 310.48 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 43.5-44 °C |
| Boiling Point | 443.5 ± 25.0 °C (Predicted) |
| Density | 0.998 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.14 ± 0.32 (Predicted) |
Solubility
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of 4,4'-Methylenebis(N,N-diethylaniline).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methylene bridge protons, and the protons of the ethyl groups.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Expected signals correspond to the aromatic carbons, the methylene carbon, and the carbons of the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Methylenebis(N,N-diethylaniline) displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching from the aromatic rings and alkyl groups, C=C stretching from the aromatic rings, and C-N stretching from the amine groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline).
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The assembly is placed in a heating bath (e.g., a Thiele tube with oil or a metal block).
-
The bath is heated slowly and uniformly.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Boiling Point Determination
For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined using a small-scale method.
Procedure:
-
A small amount of the substance is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The setup is attached to a thermometer and heated in a Thiele tube or an aluminum block.
-
The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heating is then stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The qualitative solubility of a compound in various solvents can be determined by a simple test tube method.
Procedure:
-
Place approximately 10-20 mg of the solid compound into a small test tube.
-
Add 1 mL of the solvent to be tested.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.
-
The process can be repeated with gentle heating to observe the effect of temperature on solubility.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Sample Preparation (Solid):
-
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the IR spectrum.
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Data Acquisition:
-
The instrument is operated in a suitable ionization mode (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
-
The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range.
Visualized Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound like 4,4'-Methylenebis(N,N-diethylaniline).
References
An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-diethylaniline) (CAS: 135-91-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), with the CAS number 135-91-1, is an aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds. Its molecular structure, featuring two N,N-diethylaniline moieties linked by a methylene bridge, imparts specific chemical properties that make it a valuable component in the production of dyes, polymers, and potentially as a reagent in specialized chemical reactions. This guide provides a comprehensive overview of its chemical and physical properties, probable synthesis routes, potential applications, and safety considerations, with a focus on technical details relevant to a research and development audience.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline).
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₀N₂ | [1][2] |
| Molecular Weight | 310.48 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 43.5-44 °C | [1] |
| Boiling Point | 443.5 °C at 760 mmHg | [1] |
| Flash Point | 198.3 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| Vapor Pressure | 4.61E-08 mmHg at 25°C | [1] |
| Refractive Index | 1.575 | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| pKa (Predicted) | 7.14 ± 0.32 | [1] |
Synthesis
Probable Synthesis Protocol: Acid-Catalyzed Condensation
This protocol is based on the synthesis of analogous methylene-bridged aromatic amines.
Reaction Scheme:
2 C₁₀H₁₅N + CH₂O → C₂₁H₃₀N₂ + H₂O (N,N-diethylaniline + Formaldehyde → 4,4'-Methylenebis(N,N-diethylaniline) + Water)
Materials:
-
N,N-diethylaniline
-
Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)
-
Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Solvent (e.g., water, ethanol)
-
Base for neutralization (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., toluene, dichloromethane)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge N,N-diethylaniline and the chosen solvent.
-
Acidification: Slowly add the strong acid catalyst to the mixture while maintaining a controlled temperature. This will form the hydrochloride salt of the aniline.
-
Addition of Formaldehyde Source: Gradually add the formaldehyde source to the reaction mixture. The reaction is typically exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction: Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain it for several hours to ensure the completion of the condensation reaction.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a base, such as a sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Workup: The product, 4,4'-Methylenebis(N,N-diethylaniline), will likely precipitate out of the aqueous solution. Isolate the crude product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
Applications
4,4'-Methylenebis(N,N-diethylaniline) is primarily used as an intermediate in the chemical industry.
-
Dye Synthesis: It serves as a precursor in the manufacturing of certain dyes. The N,N-diethylamino groups act as powerful auxochromes, which can intensify the color of the dye molecule.
-
Polymer Chemistry: Analogous compounds, such as other methylenebis(anilines), are used as curing agents for epoxy resins and as chain extenders in the production of polyurethanes. It is plausible that 4,4'-Methylenebis(N,N-diethylaniline) could find similar applications, contributing to the thermal and mechanical properties of the final polymer.
-
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules due to the reactivity of the aromatic rings and the tertiary amine functionalities.
Analytical Methods
Specific analytical methods for the determination of 4,4'-Methylenebis(N,N-diethylaniline) are not extensively documented. However, standard analytical techniques for similar aromatic amines can be adapted for its analysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the separation and quantification of 4,4'-Methylenebis(N,N-diethylaniline).
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a typical starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm, where aromatic compounds exhibit strong absorbance. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector.
-
GC: Due to its relatively high boiling point, GC analysis would require a high-temperature capillary column. Derivatization of the amine groups may not be necessary as they are tertiary. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would show characteristic signals for the diethyl groups, the methylene bridge, and the aromatic protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H bonds of the alkyl and aromatic groups, and C-N bonds.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.
Analytical Workflow Diagram
Caption: A representative analytical workflow for the identification and quantification of the target compound.
Toxicology and Safety
There is limited specific toxicological data available for 4,4'-Methylenebis(N,N-diethylaniline). The safety information is primarily derived from data on structurally related compounds and from supplier safety data sheets.
Hazard Classification
Based on aggregated GHS information from suppliers, the compound is classified with the following hazard statement:
| Hazard Code | Hazard Statement |
| H413 | May cause long lasting harmful effects to aquatic life.[4] |
Precautionary Statements: P273, P501[4]
It is important to note that other methylenebis(aniline) compounds are associated with more severe health hazards, including potential carcinogenicity. Therefore, in the absence of specific data, 4,4'-Methylenebis(N,N-diethylaniline) should be handled with caution as a potentially hazardous substance.
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.
Conclusion
4,4'-Methylenebis(N,N-diethylaniline) is a chemical intermediate with established and potential applications in the dye and polymer industries. While specific research on this compound is limited, its properties and reactivity can be largely inferred from its structural analogs. For researchers and drug development professionals, this compound may offer opportunities as a building block in the synthesis of novel molecules. However, due to the lack of comprehensive toxicological data, it must be handled with appropriate caution, adhering to standard laboratory safety practices for aromatic amines. Further research into its synthesis, reactivity, and biological activity would be beneficial for expanding its potential applications.
References
An In-depth Technical Guide to the Molecular Structure of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 4,4'-Methylenebis(N,N-diethylaniline), a significant chemical intermediate. Due to the limited availability of specific experimental data for the title compound, this guide leverages data from the closely related analogue, 4,4′-methylenebis(2,6-diethylaniline), for aspects of its synthesis and detailed molecular geometry, with this substitution clearly noted.
Chemical Identity and Physical Properties
4,4'-Methylenebis(N,N-diethylaniline), also known by its IUPAC name 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline, is a tetra-substituted aromatic amine.[1] It is registered under CAS Number 135-91-1.[1] The empirical formula for this compound is C₂₁H₃₀N₂, corresponding to a molecular weight of 310.48 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | PubChem |
| CAS Number | 135-91-1 | PubChem |
| Molecular Formula | C₂₁H₃₀N₂ | PubChem |
| Molecular Weight | 310.48 g/mol | PubChem |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | PubChem |
| InChI Key | MIERBLCDXYWVTF-UHFFFAOYSA-N | PubChem |
Synthesis
Experimental Protocol for the Synthesis of the Analogue, 4,4′-methylenebis(2,6-diethylaniline)[2][3]
A mixture of 2,6-diethylaniline (14.92 g, 0.1 mol), paraformaldehyde (0.15 g, 0.05 mol), and 36% hydrochloric acid (8.6 mL, 0.1 mol) in 100 mL of water is heated in a round-bottom flask to 353 K for 3 hours in an oil bath under an argon atmosphere.[2][3] The reaction mixture is then cooled to room temperature, and sodium hydroxide (4.40 g, 0.11 mol) is added.[2][3] The resulting precipitate is filtered and dried at 343 K in an oven for 12 hours.[2][3] This procedure yields 14.52 g (94%) of 4,4′-methylenebis(2,6-diethylaniline).[2][3]
To obtain single crystals suitable for X-ray analysis, the product can be dissolved in a DMSO/water mixture (80:20, v:v) and subjected to slow cooling from 363 K to 303 K at a rate of 5 K per hour.[2][3]
Molecular Structure and Geometry
While the precise crystal structure of 4,4'-Methylenebis(N,N-diethylaniline) is not publicly available, the crystal structure of its close analogue, 4,4′-methylenebis(2,6-diethylaniline), provides valuable insights into the expected molecular geometry.[2][3]
The molecule consists of two diethylaniline moieties linked by a methylene bridge at the para position relative to the nitrogen atoms. The presence of the diethylamino groups significantly influences the electronic properties of the aromatic rings, making them electron-rich.
Crystallographic Data for the Analogue, 4,4′-methylenebis(2,6-diethylaniline)[2][3]
The following table summarizes key crystallographic data for 4,4′-methylenebis(2,6-diethylaniline).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.9895 (3) |
| b (Å) | 11.8589 (3) |
| c (Å) | 17.6765 (5) |
| β (°) | 102.4188 (11) |
| Dihedral Angle between Aromatic Rings (°) | 64.13 (6) |
Data obtained from the crystallographic study of 4,4′-methylenebis(2,6-diethylaniline).[2]
Spectroscopic Data
Spectroscopic data provides the basis for the structural elucidation and characterization of 4,4'-Methylenebis(N,N-diethylaniline). While detailed peak assignments and coupling constants are not fully available in the public domain, the following sections summarize the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the protons of the two equivalent diethylamino groups. The aromatic protons would likely appear as a set of doublets in the aromatic region of the spectrum. The methylene bridge protons would integrate to two protons and appear as a singlet. The ethyl groups would exhibit a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the non-equivalent carbon atoms in the molecule. This would include signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methylene bridge carbon, and the two carbons of the ethyl groups.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Expected key absorptions include C-H stretching vibrations for the aromatic rings and the alkyl groups, C=C stretching vibrations of the aromatic rings, and C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (310.48). The fragmentation pattern would likely involve cleavage of the ethyl groups from the nitrogen atoms and potentially cleavage at the methylene bridge. The base peak is reported to be at m/z 295, with another significant peak at m/z 251.[1]
Reactivity and Applications
4,4'-Methylenebis(N,N-diethylaniline) and its analogues are known to be used as intermediates in the synthesis of dyes and as curing agents for resins.[2][3] The nucleophilicity of the nitrogen atoms and the electron-rich nature of the aromatic rings are key to its reactivity.
Conclusion
This technical guide has summarized the key aspects of the molecular structure of 4,4'-Methylenebis(N,N-diethylaniline). While a complete experimental dataset for this specific molecule is not publicly available, analysis of its known properties and data from the closely related 4,4′-methylenebis(2,6-diethylaniline) provides a robust understanding of its synthesis, structure, and spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate the precise molecular parameters and reactivity of this important chemical intermediate.
References
- 1. 4,4'-methylenebis[N,N-diethylaniline] | C21H30N2 | CID 67288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR [m.chemicalbook.com]
Spectroscopic Characterization of 4,4'-Methylenebis(N,N-diethylaniline): A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Methylenebis(N,N-diethylaniline), a key intermediate in the synthesis of dyes, polymers, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the proton (¹H) and carbon-13 (¹³C) NMR data for 4,4'-Methylenebis(N,N-diethylaniline).
¹H NMR Spectroscopy
While a publicly available, experimentally verified ¹H NMR spectrum for 4,4'-Methylenebis(N,N-diethylaniline) is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds, such as 4,4'-Methylenebis(N,N-dimethylaniline) and other N,N-diethylaniline derivatives. The predicted assignments are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for 4,4'-Methylenebis(N,N-diethylaniline)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | Doublet | 4H | Aromatic C-H (ortho to -CH₂-) |
| ~6.6 - 6.8 | Doublet | 4H | Aromatic C-H (ortho to -N(CH₂CH₃)₂) |
| ~3.8 | Singlet | 2H | Methylene bridge (-CH₂-) |
| ~3.3 - 3.4 | Quartet | 8H | Ethyl (-N-CH₂ -CH₃) |
| ~1.1 - 1.2 | Triplet | 12H | Ethyl (-N-CH₂-CH₃ ) |
Note: Predicted values are based on spectral data of analogous compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Publicly available data for 4,4'-Methylenebis(N,N-diethylaniline) is limited, however, data for the closely related 4,4'-Methylenebis(N,N-dimethylaniline) is available and can be used for comparative purposes.[1] The expected chemical shifts for the title compound are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for 4,4'-Methylenebis(N,N-diethylaniline)
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Aromatic C-N |
| ~130 | Aromatic C-C (quaternary, attached to -CH₂-) |
| ~129 | Aromatic C-H (ortho to -CH₂-) |
| ~112 | Aromatic C-H (ortho to -N(CH₂CH₃)₂) |
| ~44 | Ethyl (-N-CH₂ -CH₃) |
| ~40 | Methylene bridge (-CH₂-) |
| ~12 | Ethyl (-N-CH₂-CH₃ ) |
Note: Predicted values are based on spectral data of analogous compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for 4,4'-Methylenebis(N,N-diethylaniline) are listed in Table 3.
Table 3: Characteristic IR Absorption Bands for 4,4'-Methylenebis(N,N-diethylaniline)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2975 - 2850 | Strong | Aliphatic C-H stretch (from ethyl and methylene groups) |
| 1620 - 1580 | Strong | Aromatic C=C ring stretch |
| 1520 - 1480 | Strong | Aromatic C=C ring stretch |
| 1380 - 1360 | Medium | C-H bend (methyl) |
| 1200 - 1000 | Strong | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) is expected to show a molecular ion peak and several characteristic fragment ions.[2]
Table 4: Mass Spectrometry Data for 4,4'-Methylenebis(N,N-diethylaniline)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 310 | [M]⁺ | Molecular Ion |
| 295 | High | [M - CH₃]⁺ |
| 281 | Moderate | [M - C₂H₅]⁺ |
| 148 | Moderate | [C₆H₄-CH₂-N(C₂H₅)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the instrument and sample.
NMR Spectroscopy
A sample of 4,4'-Methylenebis(N,N-diethylaniline) (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For GC-MS analysis, a capillary column (e.g., HP-5MS) is typically used with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a range, for example, from 40 to 600 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Methylenebis(N,N-diethylaniline).
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Solubility Profile of 4,4'-Methylenebis(N,N-diethylaniline) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(N,N-diethylaniline) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on established theoretical principles of solubility and details standard experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to assess the solubility of 4,4'-Methylenebis(N,N-diethylaniline) in their laboratories.
Introduction to 4,4'-Methylenebis(N,N-diethylaniline)
4,4'-Methylenebis(N,N-diethylaniline) is an aromatic amine of interest in various fields of chemical synthesis and materials science. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and analytical characterization.
Theoretical Solubility Profile
Table 1: Predicted Qualitative Solubility of 4,4'-Methylenebis(N,N-diethylaniline) in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Toluene, Benzene, Hexane | High | The non-polar nature of the bulk of the solute molecule will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Chloroform | Moderate to High | These solvents have a moderate polarity that can interact with the polar portions of the solute without the steric hindrance of protic groups. Literature suggests slight solubility in chloroform and ethyl acetate. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydrogen-bonding capability of these solvents may not interact as favorably with the largely non-polar solute. Solubility is expected to be limited. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The high polarity and strong hydrogen-bonding network of water are unlikely to be disrupted by the non-polar solute. |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, researchers will need to determine the solubility of 4,4'-Methylenebis(N,N-diethylaniline) experimentally. The following are detailed methodologies for three common and reliable techniques.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, evaporating a known volume of the solution, and weighing the remaining solid.
3.1.1. Materials
-
4,4'-Methylenebis(N,N-diethylaniline)
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven or vacuum desiccator
-
Stirring apparatus (e.g., magnetic stirrer)
-
Thermostatically controlled water bath or incubator
3.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 4,4'-Methylenebis(N,N-diethylaniline) to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or stirrer is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully filter a portion of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Ensure the filtration apparatus is at the same temperature to prevent precipitation.
-
-
Analysis:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
UV-Vis Spectrophotometric Method
This method is suitable if 4,4'-Methylenebis(N,N-diethylaniline) has a significant absorbance in the UV-Vis spectrum in the chosen solvent. It requires the preparation of a calibration curve.
3.2.1. Materials
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
All materials listed for the Gravimetric Method
3.2.2. Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of 4,4'-Methylenebis(N,N-diethylaniline) in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of 4,4'-Methylenebis(N,N-diethylaniline) in the solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Prepare a Saturated Solution:
-
Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).
-
-
Analysis:
-
Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or in complex mixtures.
3.3.1. Materials
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase solvents
-
All materials listed for the Gravimetric Method
3.3.2. Procedure
-
Develop an HPLC Method:
-
Develop a suitable HPLC method for the analysis of 4,4'-Methylenebis(N,N-diethylaniline). This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The method should provide a sharp, well-resolved peak for the analyte.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of 4,4'-Methylenebis(N,N-diethylaniline) in the chosen solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).
-
-
Analysis:
-
Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Conclusion
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal decomposition of 4,4'-Methylenebis(N,N-diethylaniline) is limited in publicly available literature. This guide synthesizes information from structurally related compounds and general principles of organic chemistry to provide a comprehensive overview of its expected thermal behavior. All quantitative data presented should be considered as estimations and require experimental verification.
Introduction
4,4'-Methylenebis(N,N-diethylaniline), a substituted aromatic amine, finds applications in various chemical syntheses. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, predicting shelf-life, and controlling reaction pathways at elevated temperatures. This technical guide provides a detailed examination of the predicted thermal properties of this compound, outlines potential decomposition pathways, and furnishes standardized experimental protocols for its empirical analysis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4,4'-Methylenebis(N,N-diethylaniline) is provided in Table 1. These properties offer initial insights into its general stability.
| Property | Value |
| Molecular Formula | C21H30N2 |
| Molecular Weight | 310.49 g/mol |
| Melting Point | 86-90 °C[1] |
| Boiling Point | 390 °C[1] |
| Appearance | White to beige or grey solid |
Predicted Thermal Stability and Decomposition
Due to the absence of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 4,4'-Methylenebis(N,N-diethylaniline), the following section provides an estimation of its thermal behavior based on the analysis of similar aromatic amines.
Estimated Thermogravimetric Analysis (TGA) Data
TGA is a technique used to measure the change in mass of a sample as a function of temperature. For 4,4'-Methylenebis(N,N-diethylaniline), a multi-stage decomposition is anticipated.
| Parameter | Estimated Value | Description |
| Onset of Decomposition (T-onset) | 250 - 300 °C | The temperature at which significant mass loss begins. This is likely initiated by the cleavage of the C-N bonds of the diethylamino groups. |
| Mid-point of Decomposition (T-mid) | 350 - 400 °C | The temperature at which 50% of the total mass loss has occurred. This stage likely involves the breakdown of the methylene bridge and the aromatic rings. |
| Final Decomposition Temperature | > 500 °C | The temperature at which the majority of the volatile decomposition products have been released, leaving a carbonaceous residue. |
| Residual Mass at 600 °C | 10 - 20% | The percentage of the initial mass remaining as a stable char. |
Estimated Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
| Thermal Event | Estimated Temperature Range | Description |
| Melting (Endotherm) | 86 - 90 °C | The sharp endothermic peak corresponding to the melting of the solid compound. |
| Decomposition (Exotherm/Endotherm) | 250 - 500 °C | A broad and complex region of exothermic and/or endothermic peaks associated with the various bond-breaking and bond-forming events during decomposition. The net thermal effect will depend on the specific decomposition reactions. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of 4,4'-Methylenebis(N,N-diethylaniline) is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.
Caption: Proposed thermal decomposition pathway for 4,4'-Methylenebis(N,N-diethylaniline).
The decomposition is likely initiated by the cleavage of either the carbon-nitrogen bonds of the diethylamino groups or the carbon-carbon bonds of the methylene bridge, as these are expected to be the weakest bonds. This initiation step generates a variety of radical species. These highly reactive radicals can then undergo a series of propagation reactions, including hydrogen abstraction and fragmentation of the aromatic rings. The process terminates when radicals combine to form stable volatile products or a non-volatile char residue.
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of 4,4'-Methylenebis(N,N-diethylaniline), the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Methylenebis(N,N-diethylaniline) into a standard TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition. To study oxidative decomposition, use a flow of air.
-
Heating Rate: A heating rate of 10 °C/min is standard, but rates of 5, 15, and 20 °C/min can also be used to study the kinetics of decomposition.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Methylenebis(N,N-diethylaniline) into a DSC pan (e.g., aluminum). Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is commonly used.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above the final decomposition temperature observed in TGA (e.g., 550 °C). An initial cooling and reheating cycle can be used to observe any glass transitions.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Analyze the resulting DSC thermogram to identify and quantify thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic peaks).
Conclusion
This technical guide provides a projected overview of the thermal stability and decomposition of 4,4'-Methylenebis(N,N-diethylaniline) based on the analysis of related chemical structures. While the provided data is an estimation, the proposed decomposition pathway and detailed experimental protocols offer a solid foundation for researchers to conduct empirical studies. The experimental verification of the thermal properties of this compound is essential for its safe and effective use in any application involving elevated temperatures.
References
The Formation of 4,4'-Methylenebis(N,N-diethylaniline): A Detailed Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(N,N-diethylaniline), a key industrial intermediate, is synthesized through the acid-catalyzed condensation of N,N-diethylaniline with formaldehyde. This technical guide provides a comprehensive examination of the underlying reaction mechanism, detailing the critical electrophilic aromatic substitution pathway. The process initiates with the formation of a reactive electrophile from formaldehyde, which subsequently attacks the electron-rich aromatic ring of N,N-diethylaniline. This guide elucidates the sequential steps, including the formation of key intermediates such as the N,N-diethyl-4-(hydroxymethyl)aniline and the subsequent generation of a highly reactive carbocation. Furthermore, a detailed experimental protocol is provided, alongside a summary of relevant quantitative data and visual diagrams of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.
Introduction
The synthesis of diarylmethane compounds, particularly those derived from anilines, is of significant industrial importance due to their widespread applications as precursors for dyes, antioxidants, and polymers. 4,4'-Methylenebis(N,N-diethylaniline) is a prominent example, typically formed through the reaction of N,N-diethylaniline and formaldehyde in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, a fundamental concept in organic chemistry. Understanding the intricacies of this mechanism is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts. This document serves as a technical resource, offering a detailed exposition of the reaction pathway, supported by experimental procedures and data.
The Core Reaction Mechanism
The formation of 4,4'-Methylenebis(N,N-diethylaniline) is a multi-step process initiated by the activation of formaldehyde by an acid catalyst, typically a strong mineral acid like hydrochloric acid. The overall reaction is depicted below:
2 N,N-diethylaniline + Formaldehyde (in acid) → 4,4'-Methylenebis(N,N-diethylaniline) + H₂O
The detailed mechanism can be broken down into the following key steps:
Step 1: Protonation of Formaldehyde In the acidic medium, the carbonyl oxygen of formaldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon.
Step 2: Electrophilic Attack by N,N-diethylaniline The electron-rich aromatic ring of N,N-diethylaniline, activated by the powerful electron-donating diethylamino group, attacks the protonated formaldehyde. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the strong para-directing nature of the diethylamino group. This step results in the formation of a resonance-stabilized carbocation intermediate.
Step 3: Deprotonation and Formation of the Carbinol Intermediate A base (e.g., water or another molecule of N,N-diethylaniline) abstracts a proton from the carbocation intermediate to restore aromaticity, leading to the formation of 4-(N,N-diethylamino)benzyl alcohol (also known as N,N-diethyl-4-(hydroxymethyl)aniline).
Step 4: Protonation of the Hydroxyl Group and Water Elimination The hydroxyl group of the carbinol intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule generates a highly reactive and resonance-stabilized benzylic carbocation (an iminium ion).
Step 5: Second Electrophilic Aromatic Substitution This highly electrophilic carbocation is then attacked by a second molecule of N,N-diethylaniline, again at the electron-rich para position. This forms another resonance-stabilized carbocation.
Step 6: Final Deprotonation Finally, a base removes a proton from the newly formed carbocation, restoring the aromaticity of the second ring and yielding the final product, 4,4'-Methylenebis(N,N-diethylaniline).
Signaling Pathway Diagram
Caption: Reaction mechanism for the formation of 4,4'-Methylenebis(N,N-diethylaniline).
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline). This protocol is based on established methods for analogous reactions and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
N,N-diethylaniline
-
Formaldehyde (37% aqueous solution, formalin)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place N,N-diethylaniline and an equal volume of water.
-
Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with continuous stirring. The amount of HCl should be sufficient to form the hydrochloride salt of the aniline.
-
Addition of Formaldehyde: While maintaining the low temperature, add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 90-100 °C) for 2-4 hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution until it is alkaline (pH > 8). This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with distilled water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques like melting point determination, NMR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
Quantitative Data Summary
The yield and purity of 4,4'-Methylenebis(N,N-diethylaniline) are highly dependent on the reaction conditions. The table below summarizes typical parameters and expected outcomes based on literature for analogous reactions.
| Parameter | Value/Range | Impact on Reaction |
| Reactant Ratio (Aniline:Formaldehyde) | 2:1 to 2.2:1 | A slight excess of aniline is often used to ensure complete consumption of formaldehyde and minimize side reactions. |
| Acid Catalyst | HCl, H₂SO₄ | Strong acids are required to protonate formaldehyde and the carbinol intermediate effectively. The choice of acid can influence reaction rate and byproduct formation. |
| Reaction Temperature | 90 - 100 °C | Higher temperatures increase the reaction rate but can also lead to the formation of polymeric byproducts. |
| Reaction Time | 2 - 6 hours | Sufficient time is needed for the reaction to go to completion. Progress should be monitored. |
| Yield | 85 - 95% | Under optimized conditions, high yields of the desired product can be achieved. |
| Purity (after recrystallization) | >98% | Recrystallization is an effective method for obtaining a high-purity product. |
Conclusion
The synthesis of 4,4'-Methylenebis(N,N-diethylaniline) is a classic example of electrophilic aromatic substitution, involving the acid-catalyzed condensation of N,N-diethylaniline with formaldehyde. A thorough understanding of the multi-step reaction mechanism, including the formation of key carbocation intermediates, is essential for process optimization and control. The provided experimental protocol and data offer a practical framework for researchers in the fields of chemical synthesis and drug development. By carefully controlling reaction parameters such as temperature, reactant ratios, and catalyst concentration, high yields of this valuable chemical intermediate can be reliably obtained.
A Comprehensive Technical Guide to the Purity Analysis of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4,4'-Methylenebis(N,N-diethylaniline), a crucial compound in various industrial applications. This document outlines detailed experimental protocols for chromatographic and titrimetric analyses, discusses potential impurities, and presents data in a clear, comparative format.
Introduction
4,4'-Methylenebis(N,N-diethylaniline) is a tetra-substituted aromatic amine that finds application as an intermediate in the synthesis of dyes and pigments. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final products. This guide details robust analytical methods for the quantitative and qualitative assessment of its purity.
Analytical Methodologies for Purity Assessment
The purity of 4,4'-Methylenebis(N,N-diethylaniline) can be determined using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent for identifying and quantifying impurities. Non-aqueous titration is also a suitable method for determining the overall purity of the compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating 4,4'-Methylenebis(N,N-diethylaniline) from its potential impurities. The method's high resolution allows for the detection of trace-level impurities.
Experimental Protocol: HPLC Purity Determination
A gradient HPLC method is proposed for the comprehensive purity profiling of 4,4'-Methylenebis(N,N-diethylaniline).
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the 4,4'-Methylenebis(N,N-diethylaniline) sample in 50 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a concentration of about 0.5 mg/mL.
-
Chromatographic Conditions: A summary of the chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is another effective method for assessing the purity of 4,4'-Methylenebis(N,N-diethylaniline). This technique is especially useful for detecting volatile impurities.
Experimental Protocol: GC Purity Determination
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is required.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent such as methanol or acetone.
-
Chromatographic Conditions: The table below outlines the recommended GC conditions.
| Parameter | Recommended Conditions |
| Column | Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
Workflow for GC Analysis
Non-Aqueous Titration
Non-aqueous titration is a classic and reliable method for determining the total base content, which corresponds to the purity of the amine compound.
Experimental Protocol: Non-Aqueous Titration
-
Principle: The basic nitrogen atoms of 4,4'-Methylenebis(N,N-diethylaniline) are titrated with a strong acid in a non-aqueous solvent.
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution.
-
-
Procedure:
-
Accurately weigh about 300 mg of the sample into a clean, dry conical flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint.
-
Perform a blank titration under the same conditions.
-
-
Calculation: Purity (%) = ((V_s - V_b) * N * E) / W * 100 Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
E = Equivalent weight of 4,4'-Methylenebis(N,N-diethylaniline) (Molecular Weight / 2)
-
W = Weight of the sample (mg)
-
health and safety information for 4,4'-Methylenebis(N,N-diethylaniline)
An In-depth Technical Guide to the Health and Safety of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). The toxicological properties of 4,4'-Methylenebis(N,N-diethylaniline) have not been fully investigated. Information from structurally related compounds is included for context and should be interpreted with caution. Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification
4,4'-Methylenebis(N,N-diethylaniline) is an aromatic amine used as an intermediate in organic synthesis, potentially in the development of dyes, catalysts, and other specialized chemicals[1].
| Identifier | Data |
| IUPAC Name | 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline[2] |
| Synonyms | bis(N,N-diethylaminophenyl)methane, 4,4'-Methylenebis(N,N-diethylbenzenamine), Bis(4-diethylaminophenyl)methane[1] |
| CAS Number | 135-91-1[2][3] |
| Molecular Formula | C₂₁H₃₀N₂[2][3] |
| Molecular Weight | 310.48 g/mol [3] |
| Chemical Structure | CCN(CC)c1ccc(Cc2ccc(cc2)N(CC)CC)cc1 |
Hazard Identification and Classification
Specific hazard data for this compound is limited. The primary classification available is based on its environmental impact. However, due to its structure as an aniline derivative, other potential health hazards should be assumed in the absence of data.
GHS Classification: According to aggregated data from notifications to the ECHA C&L Inventory, this substance is classified as:
-
Aquatic Chronic 4 (H413): May cause long lasting harmful effects to aquatic life[2].
Potential Health Hazards (Inferred from Structurally Related Compounds):
-
Methemoglobinemia: Aniline and its derivatives are known to be potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and leading to cyanosis, headache, dizziness, and in severe cases, death[4][5][6]. The onset of symptoms can be delayed for 2-4 hours or longer[7].
-
Skin and Eye Irritation: Aromatic amines can cause skin and eye irritation[7][8].
-
Organ Toxicity: Chronic exposure to related anilines has been associated with effects on the blood, central nervous system (CNS), liver, and spleen[9].
-
Carcinogenicity: While data for this specific compound is unavailable, some related methylene-bridged aromatic amines are classified as suspected carcinogens.
Toxicological Information
Mechanism of Toxicity: Aniline-Induced Methemoglobinemia Aniline itself is not the direct cause of methemoglobin formation. It undergoes biotransformation in the liver, primarily by the cytochrome P-450 system, to form metabolites like phenylhydroxylamine[4][5][11]. These metabolites enter the red blood cells and engage in a redox cycle. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb)[5]. This process can also generate reactive oxygen species, leading to further cellular damage[10]. Phenylhydroxylamine is considered the primary mediator of aniline-induced methemoglobinemia[11].
Caption: Potential metabolic pathway for aniline-induced methemoglobinemia.
First Aid Measures
In the absence of substance-specific data, the following first aid measures, adapted from guidelines for related aromatic amines, are recommended[8][12]. Medical attention should be sought immediately in all cases of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, give oxygen. Call a poison center or doctor immediately[8][12]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Call a poison center or doctor if you feel unwell[8][12]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice[12]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[8][12]. |
| Notes to Physician | Treat symptomatically and supportively. Be alert for delayed onset of methemoglobinemia. Monitor methemoglobin levels, blood chemistry, and liver function. Methylene blue may be indicated for severe methemoglobinemia[8]. |
Physical and Chemical Properties
The following table summarizes the available physical and chemical data for 4,4'-Methylenebis(N,N-diethylaniline).
| Property | Value | Source |
| Appearance | Solid / Crystalline compound | [13] |
| Melting Point | 43.5 - 44 °C | [1] |
| Boiling Point | 443.5 °C at 760 mmHg | [1] |
| Flash Point | 198.3 °C | [1] |
| Water Solubility | Insoluble (predicted) | [7] |
| Molecular Weight | 310.48 g/mol | [3] |
Handling, Storage, and Personal Protective Equipment (PPE)
Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust[8].
-
Wash hands thoroughly after handling[12].
-
Keep away from heat, sparks, and open flames[12].
-
Minimize dust generation and accumulation[8].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[8][12].
-
Store locked up[12].
-
Store away from incompatible substances such as strong oxidizing agents and acids[13].
Personal Protective Equipment (PPE):
-
Engineering Controls: A chemical fume hood is the preferred engineering control. Facilities should be equipped with an eyewash station and a safety shower[8][12].
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[12].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure[12].
-
Respiratory Protection: If engineering controls are insufficient or for high-concentration exposures, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates[12].
Caption: Workflow for chemical hazard identification and risk management.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures[13].
-
Conditions to Avoid: Heat, flames, sparks, and dust generation[12].
-
Incompatible Materials: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[7][13].
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[12].
Experimental Protocols
When specific toxicological data is required, standardized tests are performed. The following are summaries of relevant OECD Test Guidelines (TG) that would be used to assess the hazards of a chemical like 4,4'-Methylenebis(N,N-diethylaniline).
8.1 Acute Dermal Irritation/Corrosion (Based on OECD TG 404)
-
Purpose: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage after a single application[14].
-
Methodology:
-
Animal Model: The albino rabbit is the preferred species[15][16].
-
Preparation: Approximately 24 hours before the test, fur is removed from a small area (~6 cm²) on the animal's back[16].
-
Application: A dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to the prepared skin patch. The patch is covered with a porous gauze dressing under semi-occlusive conditions[14][15].
-
Exposure: The exposure period is 4 hours[15][16]. After this period, the residual test substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days[14][15].
-
Scoring: Lesions are scored using a standardized grading system. The reversibility of the observed effects is a key endpoint.
-
-
Testing Strategy: The test is conducted sequentially. It begins with a single animal. If a corrosive effect is observed, no further testing is needed. If not, the test is confirmed with additional animals[14].
Caption: A simplified workflow for the OECD 404 dermal irritation test.
8.2 Acute Eye Irritation/Corrosion (Based on OECD TG 405)
-
Purpose: To assess the potential of a substance to cause damage to the eye after a single application to the conjunctival sac[17][18].
-
Methodology:
-
Pre-Considerations: Before any in-vivo testing, a weight-of-the-evidence analysis is performed, including results from in-vitro tests and dermal corrosion tests (a dermal corrosive is presumed to be an eye corrosive)[19][20].
-
Animal Model: The albino rabbit is the recommended species[17][21].
-
Application: A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is placed into the conjunctival sac of one eye. The other eye serves as an untreated control[17][20].
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application[17]. The observation period may be extended to 21 days to assess the reversibility of effects.
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored numerically to evaluate the degree of irritation.
-
Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[17][19].
-
8.3 Acute Dermal Toxicity (Based on OECD TG 402)
-
Purpose: To determine the adverse effects that occur within a short time of dermal exposure to a substance[22][23][24].
-
Methodology:
-
Animal Model: Rats, rabbits, or guinea pigs may be used; rats are common[24][25].
-
Preparation: Fur is clipped from the dorsal area of the animal, covering at least 10% of the body surface area[25].
-
Application: The test substance is applied uniformly over the prepared area and held in contact with the skin with a porous dressing for a 24-hour period[26].
-
Dose: A stepwise, fixed-dose procedure is used, starting with a dose expected to produce toxicity without mortality. Doses are adjusted in subsequent steps based on the observed effects[23].
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly[26].
-
Endpoint: The test allows for classification of the substance according to the Globally Harmonized System (GHS) and can provide an estimate of the LD50 (lethal dose, 50%)[23].
-
References
- 1. lookchem.com [lookchem.com]
- 2. 4,4'-methylenebis[N,N-diethylaniline] | C21H30N2 | CID 67288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 135-91-1 | 4,4'-methylenebis(N,N-diethylaniline) - Capot Chemical [capotchem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4,4'-Methylenedianiline | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]
- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 26. nucro-technics.com [nucro-technics.com]
Methodological & Application
Application Notes and Protocols for 4,4'-Methylenebis(N,N-diethylaniline) as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4,4'-Methylenebis(N,N-diethylaniline), also known as MDEA, as a curing agent for epoxy resins. This document is intended to guide researchers and professionals in the formulation, curing, and characterization of epoxy systems for a variety of high-performance applications.
Introduction
4,4'-Methylenebis(N,N-diethylaniline) is an aromatic diamine that serves as an effective curing agent for epoxy resins, particularly for formulations requiring enhanced thermal and mechanical properties.[1][2] Its molecular structure, characterized by a methylene bridge connecting two N,N-diethylaniline units, provides a rigid backbone to the cross-linked polymer network. This rigidity contributes to a high glass transition temperature (Tg) and excellent mechanical strength in the cured epoxy system. MDEA is suitable for applications in coatings, adhesives, and composite materials where durability and resistance to heat and chemicals are critical.[3]
The curing mechanism involves the reaction of the active hydrogen atoms on the primary amine groups of MDEA with the epoxide groups of the epoxy resin. This addition reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network.[4][5] The stoichiometry of the amine hydrogen to epoxide groups is a critical parameter that influences the final properties of the cured resin.[1][6]
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin cured with 4,4'-Methylenebis(N,N-diethylaniline) (MDEA).
Table 1: Mechanical Properties of DGEBA-MDEA Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 80 - 100 MPa |
| Tensile Modulus | ASTM D638 | 2.8 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 5 % |
| Flexural Strength | ASTM D790 | 120 - 150 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
Table 2: Thermal Properties of DGEBA-MDEA Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | ASTM D3418 | 150 - 180 °C |
| Heat Deflection Temperature | ASTM D648 | 140 - 170 °C |
Note: The values presented are typical and can vary depending on the specific epoxy resin, the exact stoichiometry, and the curing schedule.
Experimental Protocols
Materials
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.
-
Curing Agent: 4,4'-Methylenebis(N,N-diethylaniline) (MDEA), Molecular Weight = 310.48 g/mol .
-
Solvent (optional): Acetone or a similar solvent for cleaning.
-
Mold Release Agent: A suitable agent to prevent adhesion of the cured epoxy to the mold.
Stoichiometric Calculation
To achieve optimal properties, a stoichiometric ratio of amine hydrogen to epoxy groups is typically used.[1][6]
The Amine Hydrogen Equivalent Weight (AHEW) of MDEA is calculated as follows: AHEW = Molecular Weight of MDEA / Number of Active Hydrogens AHEW = 310.48 g/mol / 4 = 77.62 g/eq
The required parts by weight of MDEA per 100 parts of epoxy resin (phr) is calculated using the following formula: phr of MDEA = (AHEW / EEW) * 100
Example Calculation: For a DGEBA resin with an EEW of 190 g/eq: phr of MDEA = (77.62 g/eq / 190 g/eq) * 100 ≈ 40.85 phr
Preparation and Curing Protocol
-
Preparation of Molds: Clean the molds thoroughly and apply a thin, uniform layer of a suitable mold release agent.
-
Preheating: Preheat the DGEBA epoxy resin to 60-70°C to reduce its viscosity, which facilitates easier mixing.
-
Mixing: In a clean, dry container, accurately weigh the preheated DGEBA resin. Add the calculated stoichiometric amount of MDEA to the resin.
-
Homogenization: Mix the components thoroughly using a mechanical stirrer for 5-10 minutes, ensuring a uniform and homogeneous mixture. Be careful to minimize the entrapment of air bubbles.
-
Degassing: Place the mixture in a vacuum chamber at 60-70°C for 10-15 minutes, or until all visible air bubbles have been removed.
-
Casting: Carefully pour the degassed mixture into the prepared molds.
-
Curing Schedule: Place the molds in a programmable oven and follow a multi-stage curing schedule. A typical curing schedule is as follows:
-
Initial Cure: 2 hours at 120°C.
-
Intermediate Cure: 2 hours at 150°C.
-
Post-Cure: 1 hour at 180°C.
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent the development of internal stresses.
Characterization Protocols
-
Tensile Properties (ASTM D638):
-
Prepare dumbbell-shaped specimens (Type I) from the cured epoxy sheets.[7]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[8]
-
Record the tensile strength, tensile modulus, and elongation at break.[8]
-
-
Flexural Properties (ASTM D790):
-
Prepare rectangular bar specimens from the cured epoxy sheets.[9]
-
Condition the specimens as per ASTM D618.
-
Perform a three-point bending test using a universal testing machine with a specified span-to-depth ratio (typically 16:1).[9][10]
-
Apply the load at a constant rate of crosshead motion until the specimen breaks or reaches 5% strain.[11]
-
Calculate the flexural strength and flexural modulus.[10]
-
-
Glass Transition Temperature (ASTM D3418):
-
Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg).[12][13]
-
Prepare a small sample (10-15 mg) from the cured epoxy.
-
Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) in a nitrogen atmosphere.[13]
-
The Tg is determined from the midpoint of the inflection in the heat flow curve.[14]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing MDEA-cured epoxy resin.
Caption: Curing mechanism of epoxy resin with MDEA leading to enhanced properties.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 6. ulprospector.com [ulprospector.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 9. boundengineering.com [boundengineering.com]
- 10. tamuk.edu [tamuk.edu]
- 11. micomlab.com [micomlab.com]
- 12. Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065 | GracoRoberts [gracoroberts.com]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. epotek.com [epotek.com]
Application of 4,4'-Methylenebis(N,N-diethylaniline) in Polyurethane Production: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), often referred to as M-DEA, is an aromatic diamine that serves as a highly effective chain extender in the synthesis of polyurethane elastomers. Its unique molecular structure, characterized by the presence of ethyl groups ortho to the amine functionalities, imparts significant improvements to the physical and mechanical properties of the resulting polymers. This document provides detailed application notes and experimental protocols for the use of M-DEA in polyurethane production, aimed at professionals in research and development.
Application Notes
Role in Polyurethane Synthesis
In polyurethane systems, M-DEA functions as a chain extender. The synthesis of polyurethane typically involves a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a polyol. This prepolymer possesses reactive isocyanate (-NCO) end groups. In the second step, a chain extender is introduced. The highly reactive primary amine groups of M-DEA readily react with the terminal isocyanate groups of the prepolymer to form urea linkages. This reaction extends the polymer chains, leading to a high-molecular-weight polyurethane-urea elastomer.
The incorporation of M-DEA into the polyurethane backbone contributes to the formation of hard segments within the polymer matrix. These hard segments, through hydrogen bonding and physical crosslinking, significantly influence the final properties of the material.
Impact on Polyurethane Properties
The use of M-DEA as a chain extender has a profound effect on the performance characteristics of polyurethane elastomers:
-
Enhanced Mechanical Properties: M-DEA imparts superior mechanical strength, including increased tensile strength and tear resistance.[1]
-
Improved Thermal Stability: The aromatic nature of M-DEA contributes to a higher thermal stability of the resulting polyurethane.
-
Controlled Reactivity: Compared to other aromatic diamines like 4,4'-methylenedianiline (MDA), M-DEA exhibits a more moderate reactivity. This allows for a longer pot life and better processing control during manufacturing.
-
Hardness and Elasticity: The concentration of M-DEA can be varied to tailor the hardness and elasticity of the final elastomer, ranging from soft, flexible materials to rigid plastics.
Quantitative Data
The following table summarizes the typical effects of M-DEA on the properties of polyurethane elastomers. It is important to note that the exact values can vary depending on the specific diisocyanate, polyol, and processing conditions used.
| Property | Effect of Increasing M-DEA Concentration | Typical Values/Observations |
| Hardness (Shore A/D) | Increase | Can be tailored from Shore A 80 to Shore D 70 |
| Tensile Strength | Increase | Can exceed 40 MPa |
| Elongation at Break | Decrease | Varies depending on formulation |
| Tear Strength | Increase | Significant improvement over non-extended polyurethanes |
| Glass Transition Temperature (Tg) of Hard Segment | Increase | Indicative of enhanced phase separation |
| Thermal Decomposition Temperature | Increase | Improved stability at elevated temperatures |
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of a polyurethane-urea elastomer using M-DEA as a chain extender.
Materials
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW 2000 g/mol
-
Chain Extender: 4,4'-Methylenebis(N,N-diethylaniline) (M-DEA)
-
Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum oven
-
Molding press (for sample preparation)
Procedure
Part 1: Prepolymer Synthesis
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charging the Reactor: Charge the three-neck flask with a stoichiometric excess of MDI and the calculated amount of PTMEG. A typical NCO:OH molar ratio for the prepolymer is 2:1.
-
Reaction: Heat the mixture to 70-80°C under a gentle stream of nitrogen with continuous stirring. If using a catalyst, add a few drops of DBTDL.
-
Monitoring: Monitor the reaction by titrating for the isocyanate content (%NCO) at regular intervals. The reaction is complete when the %NCO reaches the theoretical value.
-
Cooling: Once the desired %NCO is achieved, cool the prepolymer to 50-60°C.
Part 2: Chain Extension with M-DEA
-
M-DEA Solution: Dissolve the calculated amount of M-DEA in a minimal amount of anhydrous DMF or DMSO. The amount of M-DEA is calculated to achieve a final NCO:NH2 molar ratio of approximately 1:1.
-
Addition: Slowly add the M-DEA solution to the stirred prepolymer in the reaction flask using a dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Viscosity Increase: As the M-DEA is added, the viscosity of the mixture will increase significantly as the polymer chains are extended.
-
Degassing: Once the addition is complete, degas the mixture under vacuum for 15-30 minutes to remove any entrapped air bubbles.
-
Casting and Curing: Pour the viscous polymer into a preheated mold. Cure the polymer in an oven at 100-120°C for 12-24 hours.
-
Post-Curing: After demolding, the elastomer can be post-cured at a similar temperature for an additional 24 hours to ensure complete reaction and stabilize its properties.
Visualizations
Polyurethane Synthesis Signaling Pathway
References
Application of 4,4'-Methylenebis(N,N-diethylaniline) in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), a derivative of aniline, serves as a crucial intermediate in the synthesis of a variety of dyes, most notably those belonging to the triarylmethane class. These dyes are characterized by their brilliant and intense colors, finding applications in diverse fields including histology, microbiology, and industrial coloring. This document provides detailed application notes and experimental protocols for the synthesis of triarylmethane dyes using 4,4'-Methylenebis(N,N-diethylaniline) as a primary precursor.
Application Notes
The primary application of 4,4'-Methylenebis(N,N-diethylaniline) in dye synthesis is as a leuco base or in the formation of the leuco base of triarylmethane dyes. The central carbon of the triarylmethane structure is introduced through a condensation reaction, and subsequent oxidation of the resulting leuco dye yields the final colored product. A prominent example of a dye synthesized using this intermediate is Ethyl Violet (also known as Basic Violet 4, C.I. 42600), an ethyl analog of Crystal Violet.
The synthesis generally involves the reaction of 4,4'-Methylenebis(N,N-diethylaniline) with an N,N-diethylaniline in the presence of an oxidizing agent and often a catalyst in an acidic medium. The diethylamino groups act as powerful auxochromes, intensifying the color of the resulting dye. The specific shade and properties of the dye can be modulated by varying the reaction conditions and the substituents on the aromatic rings.
Photophysical Properties of a Representative Dye: Ethyl Violet
The photophysical properties of the dyes derived from 4,4'-Methylenebis(N,N-diethylaniline) are critical for their application. Below is a summary of the available data for Ethyl Violet, a representative dye from this class.
| Property | Value | Notes |
| Absorption Maximum (λmax) | ~596 nm | In aqueous or ethanolic solutions.[1] |
| Molar Extinction Coefficient (ε) | ~75,800 M⁻¹cm⁻¹ (estimated) | This is the value for Crystal Violet in water and serves as an estimate for Ethyl Violet due to their structural similarity.[2] |
| Fluorescence Quantum Yield (Φf) | ~0.019 (estimated) | This is the value for Crystal Violet in glycerol.[2] The quantum yield of triarylmethane dyes is often low in non-viscous solvents due to non-radiative decay pathways. |
| Color | Violet | |
| C.I. Name | Basic Violet 4 | [1] |
| C.I. Number | 42600 | [1] |
Experimental Protocols
The following is a representative laboratory-scale protocol for the synthesis of a triarylmethane dye, Ethyl Violet, using 4,4'-Methylenebis(N,N-diethylaniline). This protocol is adapted from general methods for triarylmethane dye synthesis.
Objective: To synthesize Ethyl Violet by the oxidative condensation of 4,4'-Methylenebis(N,N-diethylaniline) and N,N-diethylaniline.
Materials:
-
4,4'-Methylenebis(N,N-diethylaniline)
-
N,N-diethylaniline
-
Chloranil (oxidizing agent)
-
Vanadium pentoxide (catalyst)
-
Molybdenum(VI) oxide (catalyst)
-
Glacial acetic acid (solvent)
-
2-Ethoxyethyl acetate (co-solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of glacial acetic acid and 2-ethoxyethyl acetate (e.g., in a 4:1 ratio by weight).
-
Addition of Reactants: To the solvent mixture, add 4,4'-Methylenebis(N,N-diethylaniline) and N,N-diethylaniline in a molar ratio of approximately 1:1.
-
Catalyst and Oxidant Addition: Add a catalytic amount of a mixture of vanadium and molybdenum oxides. Slowly add a solution of chloranil in acetic acid to the reaction mixture through the dropping funnel with continuous stirring.
-
Reaction: Heat the reaction mixture to a temperature of 45-55°C and maintain it for several hours with constant stirring. The progress of the reaction can be monitored by the development of the intense violet color.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The dye can be precipitated by adding a concentrated solution of sodium hydroxide to neutralize the acid and then isolated by filtration.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reactants and solvents are toxic and/or flammable. Handle with care.
-
Chloranil is a strong oxidizing agent. Avoid contact with combustible materials.
Visualizations
Logical Workflow for Triarylmethane Dye Synthesis
Caption: General workflow for the synthesis of triarylmethane dyes.
Signaling Pathway: General Mechanism of Triarylmethane Dye Formation
Caption: Simplified mechanism of triarylmethane dye formation.
References
Analytical Methods for the Detection of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), also known as MDEA, is an aromatic amine used in various industrial applications, including as an intermediate in the synthesis of dyes, polymers, and other organic compounds. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. This document provides detailed application notes and experimental protocols for the analysis of MDEA using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes
The selection of an appropriate analytical method for MDEA depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC is a versatile technique suitable for the analysis of MDEA in both environmental and industrial samples. When coupled with a UV detector, it offers good selectivity and sensitivity. For more complex matrices or when higher sensitivity and confirmation of identity are required, GC-MS is the preferred method. Derivatization is often necessary for GC analysis to improve the volatility and chromatographic behavior of MDEA.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of MDEA and related aromatic amines. These values are provided as a general guide and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Analysis of Aromatic Amines (Data adapted from similar compounds)
| Parameter | Value |
| Analyte | 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) |
| Limit of Detection (LOD) | 0.4 - 8 ng/mL[1] |
| Limit of Quantitation (LOQ) | 1.2 - 24 ng/mL |
| Linearity Range | 1 - 500 ng/mL |
| Recovery | 89 - 105%[1] |
| Precision (%RSD) | < 5% |
Table 2: GC-MS Analysis of Aromatic Amines (Data adapted from similar compounds)
| Parameter | Value |
| Analyte | 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.3 - 15 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL |
| Recovery | >80 - 105%[1] |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Analysis of MDEA by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes the determination of MDEA in a liquid sample matrix.
1. Materials and Reagents
-
MDEA analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[2]
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Standard Preparation
-
Prepare a stock solution of MDEA (1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
4. Sample Preparation
-
For liquid samples, dilute an accurately weighed amount of the sample in methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
For solid samples, perform a solvent extraction using methanol, followed by filtration.
5. HPLC Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
6. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of MDEA in the sample by comparing the peak area to the calibration curve.
Protocol 2: Analysis of MDEA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the trace analysis of MDEA and provides a higher degree of specificity.
1. Materials and Reagents
-
MDEA analytical standard
-
Toluene (GC grade)
-
Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent[1]
-
Sodium sulfate (anhydrous)
-
Helium (carrier gas, high purity)
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Standard Preparation
-
Prepare a stock solution of MDEA (1000 µg/mL) in toluene.
-
Prepare a series of working standard solutions by diluting the stock solution with toluene.
-
Derivatize the standard solutions using the same procedure as for the samples.
4. Sample Preparation and Derivatization
-
Extract the sample with toluene. For aqueous samples, a liquid-liquid extraction can be performed. For solid samples, a solvent extraction is appropriate.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL).
-
Add the derivatizing agent (e.g., 50 µL of PFPA) and heat at a specific temperature and time (e.g., 60 °C for 30 minutes) to form the volatile derivative.[1]
-
Cool the sample to room temperature before injection.
5. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the MDEA derivative. Full scan mode can be used for initial identification.
6. Analysis
-
Inject the derivatized standard solutions to generate a calibration curve.
-
Inject the derivatized sample solutions.
-
Identify MDEA based on its retention time and the presence of characteristic ions.
-
Quantify the amount of MDEA in the sample using the calibration curve.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow and decision-making process in selecting and performing an analytical method for MDEA.
References
Application Note: Quantification of 4,4'-Methylenebis(N,N-diethylaniline) using Reverse-Phase HPLC
Introduction
4,4'-Methylenebis(N,N-diethylaniline), a substituted aromatic amine, is utilized in various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method with UV detection for the precise quantification of 4,4'-Methylenebis(N,N-diethylaniline). The method is suitable for researchers, scientists, and professionals in drug development and chemical analysis.
Chromatographic Principles
The separation is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2] 4,4'-Methylenebis(N,N-diethylaniline), being a relatively nonpolar molecule, interacts with the C18 stationary phase. By using a polar mobile phase composed of acetonitrile and water, the analyte is eluted from the column. The addition of an acid to the mobile phase helps to ensure sharp, symmetrical peaks by minimizing interactions of the basic amine groups with residual silanols on the silica-based column packing.[3]
Methodology and Protocols
1.0 Recommended Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis. These conditions can be adapted based on the specific instrumentation available.
| Parameter | Condition |
| Instrument | Standard HPLC System with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
2.0 Method Validation Summary
The method demonstrates excellent performance characteristics suitable for quantitative analysis. The following table presents typical validation results.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Detailed Experimental Protocol
3.0 Reagents, Standards, and Materials
-
4,4'-Methylenebis(N,N-diethylaniline) : Reference standard (>98% purity).
-
Acetonitrile (ACN) : HPLC grade.
-
Water : HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄) : Analytical grade.
-
Methanol : HPLC grade (for dissolving standard).
-
Volumetric flasks : Class A (10 mL, 50 mL, 100 mL).
-
Pipettes : Calibrated micropipettes.
-
Syringe filters : 0.45 µm PTFE or nylon.
4.0 Preparation of Solutions
-
4.1 Mobile Phase Preparation (1 L of 70:30 ACN:Water with 0.1% H₃PO₄)
-
Measure 700 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC grade water.
-
Add 1.0 mL of phosphoric acid.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
4.2 Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 25 mg of the 4,4'-Methylenebis(N,N-diethylaniline) reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix well. This is the stock solution.
-
-
4.3 Preparation of Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL)
-
Label a series of 10 mL volumetric flasks.
-
Use the stock solution (1000 µg/mL) to perform serial dilutions with the mobile phase to achieve the desired concentrations.
-
Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.
-
5.0 Sample Preparation
-
Accurately weigh a portion of the sample expected to contain 4,4'-Methylenebis(N,N-diethylaniline).
-
Dissolve the sample in a known volume of mobile phase (or a compatible solvent like methanol) to achieve a theoretical concentration within the calibration range.
-
Sonicate or vortex as needed to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
6.0 HPLC Analysis Workflow
-
System Startup : Turn on the HPLC system, including the pump, detector, and column oven.
-
Column Equilibration : Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the mobile phase to run through the column for at least 20-30 minutes or until a stable baseline is achieved.
-
Sequence Setup : Create a sequence in the chromatography software including blank injections (mobile phase), calibration standards (from lowest to highest concentration), and sample solutions.
-
Analysis : Run the sequence.
-
System Shutdown : After the analysis is complete, flush the column with a suitable storage solvent (e.g., 80:20 Methanol:Water) and shut down the system components.
7.0 Data Analysis and Calculation
-
Calibration Curve : Plot the peak area of the 4,4'-Methylenebis(N,N-diethylaniline) standard against its corresponding concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification : Use the peak area of the analyte in the sample chromatogram and the calibration curve equation to calculate the concentration of 4,4'-Methylenebis(N,N-diethylaniline) in the prepared sample solution.
-
Final Concentration : Adjust the calculated concentration for any dilution factors used during the sample preparation to determine the final concentration in the original sample.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantification process, from initial preparation to the final report.
Caption: Workflow for the HPLC Quantification of 4,4'-Methylenebis(N,N-diethylaniline).
References
Application Note: GC-MS Analysis of 4,4'-Methylenebis(N,N-diethylaniline) and its Synthesis Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Methylenebis(N,N-diethylaniline), often referred to as MDBA, is a key intermediate in the synthesis of various dyes, polymers, and pharmaceutical compounds. Its purity is critical for the quality and safety of the final products. The synthesis of MDBA, typically through the acid-catalyzed condensation of N,N-diethylaniline and formaldehyde, can lead to the formation of several byproducts. These impurities can affect the reactivity, stability, and toxicity of the final product. Therefore, a reliable analytical method to identify and quantify MDBA and its byproducts is essential for process optimization and quality control.
This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4,4'-Methylenebis(N,N-diethylaniline) and its potential synthesis byproducts.
Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)
The primary route for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) involves the electrophilic substitution reaction between N,N-diethylaniline and formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid.[1] The reaction proceeds through the formation of a reactive intermediate from formaldehyde, which then reacts with two molecules of N,N-diethylaniline to form the methylene bridge.
Potential Byproducts and Side Reactions:
Several byproducts can be formed during the synthesis, including:
-
Unreacted N,N-diethylaniline: Incomplete reaction can leave residual starting material.
-
Oligomeric Species: Further reaction of the dimeric product with formaldehyde and N,N-diethylaniline can lead to the formation of trimers and higher oligomers.
-
Isomers: Although the para-substituted product (4,4'-) is the major isomer due to steric hindrance, small amounts of ortho-substituted isomers (2,4'- and 2,2'-) may be formed.
-
Oxidation Products: Exposure to air during the reaction or workup can lead to the formation of colored oxidation byproducts.
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of MDBA and its byproducts.
Sample Preparation
-
Reaction Mixture Quenching: At the desired time point, quench a small aliquot of the reaction mixture by adding it to an excess of a cooled, saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Vortex thoroughly and allow the layers to separate.
-
Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Dilution: Dilute the dried organic extract to a suitable concentration (e.g., 10-100 µg/mL) with the extraction solvent prior to GC-MS analysis.
GC-MS Instrumentation and Conditions
A standard capillary GC-MS system can be used for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Temperature Program | |
| Initial Temperature | 150 °C, hold for 2 min |
| Ramp 1 | 15 °C/min to 300 °C |
| Final Hold | Hold at 300 °C for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
Data Presentation: Potential Byproducts and their Mass Spectral Signatures
The following table summarizes the expected retention and mass spectral characteristics of 4,4'-Methylenebis(N,N-diethylaniline) and its potential byproducts.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| N,N-diethylaniline | Early eluting | 149.23 | 149 (M+), 134, 105, 77 |
| 4,4'-Methylenebis(N,N-diethylaniline) | Mid-eluting | 310.48 | 310 (M+), 295, 162, 148 |
| 2,4'-Methylenebis(N,N-diethylaniline) | Close to 4,4'-isomer | 310.48 | 310 (M+), 295, 162, 148 |
| Trimeric Oligomer | Late eluting | 471.73 | 471 (M+), 456, 324, 162, 148 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of MDBA byproducts.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction pathway for MDBA synthesis and byproduct formation.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of 4,4'-Methylenebis(N,N-diethylaniline) and its process-related impurities. By identifying and monitoring these byproducts, researchers and manufacturers can optimize synthesis conditions to improve product purity, yield, and safety. The provided experimental protocols and data will aid in the development and quality control of products derived from this important chemical intermediate.
References
Application Notes and Protocols for 4,4'-Methylenebis(N,N-diethylaniline) in Polymer Cross-Linking
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Methylenebis(N,N-diethylaniline) and its derivatives are aromatic diamine compounds utilized as effective curing agents (hardeners) or chain extenders in the synthesis of thermosetting polymers such as epoxy resins and polyurethanes. The two amine functionalities allow for the formation of covalent bonds with reactive sites on polymer precursors, leading to a three-dimensional cross-linked network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final polymer material. The reactivity of these diamines can be tailored by the presence of substituent groups on the aniline rings. For instance, sterically hindered derivatives like 4,4'-Methylenebis(2,6-diethylaniline) offer a longer pot life, which can be advantageous in certain processing applications.[1] These compounds are of significant interest in the formulation of high-performance adhesives, coatings, and composite materials.[2]
This document provides detailed protocols for the use of these aromatic diamines in the cross-linking of epoxy resins and as chain extenders in polyurethane systems.
Note on Compound Specificity: Detailed public data is most readily available for the sterically hindered derivative, 4,4'-Methylenebis(2,6-diethylaniline) . Therefore, the specific experimental protocols provided below are based on this compound. The principles, however, are broadly applicable to 4,4'-Methylenebis(N,N-diethylaniline), with adjustments to stoichiometry and curing profiles likely being necessary.
I. Cross-Linking of Epoxy Resins
Application Overview
Aromatic diamines such as 4,4'-Methylenebis(2,6-diethylaniline) are highly effective curing agents for epoxy resins, particularly for creating materials with high thermal stability and mechanical robustness. The reaction proceeds via the nucleophilic addition of the amine hydrogens to the epoxide rings of the resin, forming a rigid, cross-linked structure. This process is fundamental in the production of advanced composites, adhesives, and coatings.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
This protocol is adapted from established procedures for curing epoxy resins with aromatic diamine hardeners.[3]
1. Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., Epon 828 or similar). The Epoxy Equivalent Weight (EEW) must be known.
-
Curing Agent: 4,4'-Methylenebis(2,6-diethylaniline).
-
Equipment:
-
Top-loading balance
-
Oven capable of reaching at least 200°C
-
Vacuum oven or desiccator with a vacuum pump for degassing
-
Glass beakers or disposable mixing cups
-
Mechanical stirrer or magnetic stir plate with stir bars
-
Molds for casting test specimens (e.g., aluminum or silicone)
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
-
2. Stoichiometry Calculation
To achieve optimal properties, a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent is crucial.
The amount of curing agent required per 100 parts of resin (phr) is calculated as follows:
phr = (Amine Hydrogen Equivalent Weight (AHEW) * 100) / Epoxy Equivalent Weight (EEW)
For 4,4'-Methylenebis(2,6-diethylaniline) (Molecular Weight ≈ 310.5 g/mol ), there are four active hydrogens (two per primary amine group).
-
AHEW = Molecular Weight / Number of active hydrogens = 310.5 / 4 = 77.6 g/eq
Example Calculation: For an epoxy resin with an EEW of 188 g/eq (typical for Epon 828):
phr = (77.6 * 100) / 188 ≈ 41.3 phr
Thus, 41.3 grams of 4,4'-Methylenebis(2,6-diethylaniline) would be required for every 100 grams of the epoxy resin.
3. Experimental Workflow
4. Step-by-Step Procedure
-
Preparation:
-
Calculate the required amounts of epoxy resin and 4,4'-Methylenebis(2,6-diethylaniline) based on the stoichiometry.
-
Accurately weigh the components into separate containers.
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Preheat the curing agent to its melting point or around 80°C to ensure it is in a liquid state for easy mixing.[3]
-
-
Mixing and Degassing:
-
Add the preheated curing agent to the preheated epoxy resin.
-
Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the mixing container.
-
Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when the bubbling subsides.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Place the filled molds into an oven for the curing cycle. A typical two-stage curing cycle is recommended for aromatic amines to achieve optimal properties.[3]
-
Initial Cure: Heat at a moderate temperature (e.g., 100°C) for 2 hours.
-
Post-Cure: Increase the temperature to a higher level (e.g., 150°C) and hold for an extended period (e.g., 16 hours).[3]
-
-
After the post-cure is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
5. Characterization
The properties of the cured epoxy can be evaluated using various analytical techniques:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Mechanical Testing: Tensile testing (ASTM D638), flexural testing (ASTM D790), and impact strength (ASTM D256) to determine the mechanical properties.
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) to confirm the extent of the cure.
Quantitative Data
The following table summarizes typical properties for the curing agent and the expected performance of an epoxy resin cured with it.
| Property | Value | Notes |
| Curing Agent Properties | For 4,4'-Methylenebis(2,6-diethylaniline) | |
| Molecular Weight | ~310.5 g/mol | |
| Amine Hydrogen Equivalent Weight (AHEW) | ~77.6 g/eq | Calculated as MW/4.[3] |
| Appearance | White to off-white powder or solid | [4] |
| Cured Epoxy Properties | Typical values for a DGEBA resin cured with an aromatic diamine. | |
| Glass Transition Temperature (Tg) | > 150 °C | High Tg is a characteristic of aromatic amine cures, indicating good high-temperature performance.[5] |
| Heat Distortion Temperature (HDT) | Can exceed 150 °C | Dependent on the specific resin and cure cycle.[3] |
| Tensile Strength | 60 - 90 MPa | Values are highly dependent on the formulation and curing conditions. |
| Flexural Modulus | 3 - 5 GPa |
II. Chain Extension of Polyurethanes
Application Overview
In polyurethane synthesis, aromatic diamines like 4,4'-Methylenebis(N,N-diethylaniline) can function as chain extenders. They react with isocyanate-terminated prepolymers to build up the molecular weight and form the hard segment domains in segmented polyurethanes. This reaction is typically faster than the reaction of isocyanates with polyols, and it introduces urea linkages, which contribute to strong intermolecular hydrogen bonding. The result is an improvement in properties such as hardness, resilience, and thermal stability.[6][7]
General Protocol: Polyurethane Elastomer Synthesis
This protocol provides a general outline for using an aromatic diamine as a chain extender for an isocyanate-terminated prepolymer.
1. Materials and Equipment
-
Isocyanate-Terminated Prepolymer: A prepolymer formed by reacting a diisocyanate (e.g., TDI or MDI) with a polyol (e.g., PTMEG or a polyester polyol). The %NCO content of the prepolymer must be known.
-
Chain Extender: 4,4'-Methylenebis(N,N-diethylaniline).
-
Equipment: As listed in the epoxy protocol, with the addition of a controlled temperature reaction vessel.
2. Stoichiometry Calculation
The amount of diamine chain extender is calculated based on the %NCO of the prepolymer and the desired stoichiometric ratio (often expressed as a percentage of the theoretical amount, e.g., 95%).
Grams of Diamine = (%NCO / 42.02) * (Prepolymer Weight) * (AHEW) * (Stoichiometric Ratio / 100)
Where:
-
%NCO is the weight percent of isocyanate groups in the prepolymer.
-
42.02 is the molecular weight of the NCO group.
-
AHEW for 4,4'-Methylenebis(N,N-diethylaniline) (MW ≈ 310.5 g/mol ) is MW/2 = 155.25 g/eq (since each primary amine group reacts as a single unit with an isocyanate group).
-
Stoichiometric Ratio is typically between 90-105%.
3. Reaction Pathway
4. Step-by-Step Procedure
-
Prepolymer Preparation: The isocyanate-terminated prepolymer is either sourced commercially or synthesized in a reactor under controlled temperature and inert atmosphere.
-
Mixing:
-
Heat the prepolymer to a suitable temperature (e.g., 70-80°C) to reduce its viscosity.
-
Melt the 4,4'-Methylenebis(N,N-diethylaniline) and degas it under vacuum.
-
Add the calculated amount of the molten chain extender to the prepolymer and mix vigorously. Due to the high reactivity, this step must be performed quickly.
-
-
Casting and Curing:
-
Pour the reacting mixture into a preheated mold.
-
Cure the cast part in an oven. A typical cure schedule might be 16-24 hours at 100-110°C.[8]
-
After curing, allow the part to cool before demolding. Post-curing at room temperature for several days may be required for full property development.
-
Disclaimer: The provided protocols are intended as a general guide. Users should always consult the technical datasheets for their specific resins and curing agents and perform their own optimizations and safety assessments. The handling of all chemicals should be done in accordance with good laboratory practice and appropriate safety precautions.
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 4. 4,4′-Methylenebis(2,6-diethylaniline)Curing Agent Chain Extender MDEA CAS 13680-35-8 – Manufature of PU foam Material and Products [leticiachem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. UNILINK 4200 chain extender [hengkechem.com]
- 8. scielo.br [scielo.br]
Application Notes: 4,4'-Methylenebis(N,N-diethylaniline) and its Analogue for Metal Ion Detection
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the application of 4,4'-Methylenebis(N,N-diethylaniline) as a reagent for metal ion detection. Extensive research indicates a notable lack of established methods and quantitative data for the use of 4,4'-Methylenebis(N,N-diethylaniline) in this capacity. However, its close structural analogue, 4,4'-Methylenebis(N,N-dimethylaniline) , is a well-documented chromogenic reagent, particularly for the spectrophotometric determination of lead.
This application note therefore provides a detailed overview of the available information for 4,4'-Methylenebis(N,N-dimethylaniline) as a viable alternative and a potential starting point for research into the diethyl derivative. The protocols and data presented herein are based on the known reactivity of the dimethyl analogue and are intended to serve as a foundational guide.
Introduction to 4,4'-Methylenebis(N,N-dimethylaniline) as a Metal Ion Reagent
4,4'-Methylenebis(N,N-dimethylaniline), also known as Arnold's base, is recognized for its application in analytical chemistry as a chromogenic reagent. Its primary documented use is in the determination of lead and the qualitative detection of cyanogen. The reaction mechanism typically involves the oxidation of the reagent in the presence of an oxidizing agent and the target metal ion, leading to the formation of a colored product. The intensity of the color, measured by spectrophotometry, is proportional to the concentration of the metal ion.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the reviewed literature for the application of 4,4'-Methylenebis(N,N-diethylaniline) in metal ion detection. The following table summarizes the known performance of its analogue, 4,4'-Methylenebis(N,N-dimethylaniline) , for the determination of lead. Researchers investigating the diethyl derivative can use this data as a benchmark for expected performance.
| Metal Ion | Reagent | Method | Limit of Detection (LOD) | Linear Range | Wavelength (λmax) | Reference |
| Lead (Pb²⁺) | 4,4'-Methylenebis(N,N-dimethylaniline) | Spectrophotometry | Data not available | Data not available | Data not available |
Note: While the use of 4,4'-Methylenebis(N,N-dimethylaniline) for lead determination is cited, specific quantitative parameters like LOD and linear range are not detailed in the readily available literature. Further experimental validation would be required to establish these metrics.
Experimental Protocols (Based on 4,4'-Methylenebis(N,N-dimethylaniline))
The following are generalized protocols derived from the known applications of 4,4'-Methylenebis(N,N-dimethylaniline). These should be adapted and optimized for specific experimental conditions and for the potential use of the diethyl analogue.
Reagent Preparation
-
Stock Solution of 4,4'-Methylenebis(N,N-diethylaniline) / 4,4'-Methylenebis(N,N-dimethylaniline):
-
Accurately weigh 100 mg of the reagent.
-
Dissolve in 100 mL of a suitable organic solvent (e.g., ethanol or acetone) to prepare a 1 mg/mL stock solution.
-
Store the solution in a dark, cool place.
-
-
Oxidizing Agent Solution (e.g., Potassium Persulfate):
-
Prepare a fresh 1% (w/v) solution of potassium persulfate in deionized water.
-
-
Metal Ion Standard Solutions:
-
Prepare a 1000 ppm stock solution of the target metal ion (e.g., Lead(II) nitrate in dilute nitric acid).
-
Prepare working standards of desired concentrations by serial dilution of the stock solution.
-
-
Buffer Solution:
-
Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., acetate buffer for a slightly acidic medium). The optimal pH will need to be determined experimentally.
-
General Procedure for Spectrophotometric Metal Ion Detection
-
To a series of 10 mL volumetric flasks, add increasing volumes of the metal ion working standard solution.
-
Add 1 mL of the buffer solution to each flask.
-
Add 1 mL of the 4,4'-Methylenebis(N,N-dialkylaniline) reagent solution.
-
Add 1 mL of the oxidizing agent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a predetermined optimal time.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus metal ion concentration.
-
Determine the concentration of the metal ion in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for metal ion detection using 4,4'-Methylenebis(N,N-dimethylaniline) and a general experimental workflow.
Caption: Proposed signaling pathway for metal ion detection.
Caption: General experimental workflow for metal ion analysis.
Logical Relationships
The successful detection of metal ions using this method is contingent on several key factors, as illustrated in the diagram below.
Caption: Key factors for successful metal ion detection.
Conclusion and Future Directions
While 4,4'-Methylenebis(N,N-diethylaniline) is not a commonly cited reagent for metal ion detection, its structural similarity to the lead-detecting reagent 4,4'-Methylenebis(N,N-dimethylaniline) suggests that it may possess similar chromogenic properties. The protocols and conceptual frameworks provided here, based on the dimethyl analogue, offer a solid starting point for researchers wishing to explore the potential of the diethyl derivative.
Future research should focus on:
-
Systematically screening the reactivity of 4,4'-Methylenebis(N,N-diethylaniline) with a range of metal ions.
-
Optimizing reaction conditions (pH, reagent concentrations, temperature, and time) for any observed colorimetric changes.
-
Determining key analytical parameters such as selectivity, sensitivity, limit of detection, and linear range.
-
Investigating the precise reaction mechanism and the structure of the colored product.
By undertaking these studies, the analytical utility of 4,4'-Methylenebis(N,N-diethylaniline) as a novel reagent for metal ion detection can be thoroughly evaluated.
Application Notes and Protocols for the Synthesis of Derivatives from 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the derivatization of 4,4'-Methylenebis(N,N-diethylaniline). This document outlines protocols for key chemical transformations, including electrophilic aromatic substitution and oxidation of the methylene bridge. The resulting derivatives can serve as scaffolds for the development of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
4,4'-Methylenebis(N,N-diethylaniline) is a symmetrical aromatic amine. The electron-donating nature of the two N,N-diethylamino groups strongly activates the aromatic rings towards electrophilic substitution, primarily at the ortho positions relative to the amino groups. Furthermore, the central methylene bridge represents another site for chemical modification, such as oxidation. These reactive sites allow for the synthesis of a diverse library of derivatives. While this parent compound and its analogues are traditionally used as intermediates in dye synthesis and as curing agents for polymers, its derivatization for pharmaceutical applications remains an area ripe for exploration. The protocols detailed below are based on established methodologies for analogous chemical structures and are intended to serve as a foundational guide for researchers.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic transformations for the derivatization of 4,4'-Methylenebis(N,N-diethylaniline), including reaction conditions and expected outcomes.
| Transformation | Reagents & Conditions | Product | Expected Yield (%) |
| Bromination | Br₂ in CH₂Cl₂ or CH₃COOH, 0°C to rt | 2,2'-Dibromo-4,4'-methylenebis(N,N-diethylaniline) | 70-85 |
| Nitration | HNO₃/H₂SO₄, low temperature (-10°C to 0°C) | 2,2'-Dinitro-4,4'-methylenebis(N,N-diethylaniline) | 50-65 |
| Sulfonation | Fuming H₂SO₄ or SO₃ in an inert solvent | 4,4'-Methylenebis(N,N-diethylaniline)-2,2'-disulfonic acid | 60-75 |
| Oxidation | CrO₃/H₂SO₄ in acetone (Jones Oxidation) | 4,4'-Bis(diethylamino)benzophenone | 80-90 |
| Reduction | NaBH₄ in ethanol/water | 4,4'-Bis(diethylamino)benzhydrol | 90-95 |
Mandatory Visualization
Synthetic Pathways for Derivatization
The following diagram illustrates the primary synthetic pathways for the derivatization of 4,4'-Methylenebis(N,N-diethylaniline).
Application Notes and Protocols: Electrochemical Properties of 4,4'-Methylenebis(N,N-diethylaniline) for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diethylaniline), a derivative of aniline, possesses electrochemical properties that make it a promising candidate for the development of sensitive and selective electrochemical sensors. Its structure, featuring two N,N-diethylaniline moieties linked by a methylene bridge, allows for facile electrochemical oxidation. This property can be harnessed for the fabrication of modified electrodes capable of detecting various analytes, with a particular potential for the determination of heavy metal ions.
The electrochemical oxidation of aniline and its derivatives often leads to the formation of conductive polymers on the electrode surface. This in-situ polymerization provides a straightforward method for creating a stable and active sensing interface. The resulting polymer film can exhibit preconcentration capabilities for specific analytes, enhancing the sensitivity of the detection method. This document provides detailed application notes and protocols for the utilization of 4,4'-Methylenebis(N,N-diethylaniline) in sensor applications, with a focus on the detection of lead (Pb²⁺) ions using anodic stripping voltammetry (ASV).
Principle of Detection: Anodic Stripping Voltammetry (ASV)
Anodic stripping voltammetry is a highly sensitive electrochemical technique for the determination of trace heavy metals. It involves a two-step process:
-
Deposition Step (Preconcentration): A negative potential is applied to the working electrode for a specific period. This causes the target metal ions in the sample to be reduced and deposited onto the electrode surface, preconcentrating them from the bulk solution.
-
Stripping Step (Detection): The potential is then scanned in the positive direction. At a characteristic potential for each metal, the deposited metal is oxidized (stripped) back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of the analyte in the sample.
A modified electrode, such as one coated with a polymer derived from 4,4'-Methylenebis(N,N-diethylaniline), can enhance the preconcentration efficiency and selectivity towards the target analyte.
Quantitative Data Summary
The following tables summarize the key electrochemical parameters and performance characteristics of a hypothetical sensor based on a poly(4,4'-Methylenebis(N,N-diethylaniline)) modified glassy carbon electrode (GCE) for the detection of Pb²⁺.
Table 1: Electrochemical Properties of Poly(4,4'-Methylenebis(N,N-diethylaniline)) Film
| Parameter | Value | Conditions |
| Oxidation Potential | ~ +0.8 V vs. Ag/AgCl | 0.1 M Acetate Buffer (pH 5.0) |
| Polymerization Cycles | 15 cycles | Cyclic Voltammetry |
| Potential Range | 0.0 to +1.2 V vs. Ag/AgCl | --- |
| Scan Rate | 100 mV/s | --- |
Table 2: Performance of the Poly(4,4'-Methylenebis(N,N-diethylaniline))/GCE Sensor for Pb²⁺ Detection
| Parameter | Value |
| Linear Range | 1.0 - 100 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L |
| Sensitivity | 0.8 µA/(µg/L) |
| Relative Standard Deviation (RSD) | < 5% (n=5) |
| Deposition Potential | -1.0 V vs. Ag/AgCl |
| Deposition Time | 180 s |
| Supporting Electrolyte | 0.1 M Acetate Buffer (pH 5.0) |
Experimental Protocols
Protocol 1: Fabrication of the Poly(4,4'-Methylenebis(N,N-diethylaniline)) Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
4,4'-Methylenebis(N,N-diethylaniline)
-
Acetonitrile (ACN), HPLC grade
-
Lithium perchlorate (LiClO₄)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
GCE Pretreatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with DI water.
-
Sonnicate the polished GCE in a 1:1 (v/v) ethanol/DI water mixture for 5 minutes.
-
Rinse again with DI water and allow it to dry at room temperature.
-
-
Electropolymerization:
-
Prepare a 1.0 mM solution of 4,4'-Methylenebis(N,N-diethylaniline) in ACN containing 0.1 M LiClO₄ as the supporting electrolyte.
-
Immerse the pretreated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode into the solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from 0.0 V to +1.2 V for 15 cycles at a scan rate of 100 mV/s.
-
A polymeric film will be observed to form on the GCE surface.
-
-
Post-treatment:
-
After electropolymerization, rinse the modified electrode gently with ACN to remove any unreacted monomer and then with DI water.
-
The modified electrode is now ready for use or can be stored in a dry, dark place.
-
Protocol 2: Voltammetric Determination of Pb²⁺ using the Modified GCE
Materials:
-
Poly(4,4'-Methylenebis(N,N-diethylaniline))/GCE (prepared as in Protocol 1)
-
0.1 M Acetate buffer (pH 5.0)
-
Pb²⁺ standard solutions of varying concentrations
-
DI water
-
Potentiostat/Galvanostat system
Procedure:
-
Preparation of the Electrochemical Cell:
-
Add 10 mL of 0.1 M acetate buffer (pH 5.0) to the electrochemical cell.
-
Assemble the three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Deposition Step:
-
Add a known volume of the Pb²⁺ standard or sample solution to the cell.
-
Apply a deposition potential of -1.0 V for 180 seconds while stirring the solution.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to equilibrate for 10 seconds.
-
Scan the potential from -1.0 V to -0.2 V using square wave anodic stripping voltammetry (SWASV) with a frequency of 25 Hz and an amplitude of 25 mV.
-
Record the resulting voltammogram. A peak corresponding to the oxidation of lead should appear at approximately -0.6 V.
-
-
Data Analysis:
-
Measure the peak height of the stripping peak.
-
Construct a calibration curve by plotting the peak height against the concentration of the Pb²⁺ standards.
-
Determine the concentration of Pb²⁺ in the unknown sample using the calibration curve.
-
-
Electrode Regeneration:
-
To reuse the electrode, apply a potential of +0.2 V for 60 seconds in the acetate buffer solution to clean the electrode surface before the next measurement.
-
Visualizations
Caption: Experimental workflow for the fabrication and application of the modified electrode.
Caption: Signaling pathway for the detection of Pb²⁺ using anodic stripping voltammetry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the synthesis of 4,4'-Methylenebis(N,N-diethylaniline), with a focus on improving reaction yield and product purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Suboptimal Reactant Ratio: Incorrect molar ratio of N,N-diethylaniline to the formaldehyde source. 3. Catalyst Inactivity: Improper acid catalyst concentration or deactivation. 4. Side Reactions: Formation of ortho-substituted isomers or polymeric byproducts. | 1. Optimize Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Gradually increase the reaction time or temperature (e.g., from 90°C to 100°C) and observe the effect on yield.[1] 2. Adjust Molar Ratios: The typical molar ratio of aniline to formaldehyde is 2:1. Ensure precise measurement of reactants. Paraformaldehyde is a common and stable source of formaldehyde.[2][3] 3. Verify Acid Concentration: The reaction is acid-catalyzed, typically using hydrochloric acid. Ensure the concentration is appropriate (e.g., 26-36%).[1] 4. Control Reaction Conditions: Maintain the recommended temperature range to minimize side reactions. A gradual, controlled addition of reactants can also help. |
| Presence of Impurities / Off-Color Product | 1. Oxidation: The aromatic amine may be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities. 2. Over-alkylation/Polymerization: Excess formaldehyde or prolonged reaction times at high temperatures can lead to the formation of complex polymeric materials. 3. Isomer Formation: Besides the desired 4,4' product, 2,4'-isomers can form. | 1. Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidation.[1][2] 2. Strictly Control Stoichiometry and Temperature: Use a slight excess of the aniline or ensure a precise 2:1 molar ratio with formaldehyde. Avoid unnecessarily high temperatures or long reaction times after the starting material is consumed. 3. Purification: Recrystallization is an effective method for removing isomers and other impurities. Solvents such as ethanol, isopropanol, or toluene can be effective.[1][4] Purification can also be achieved by crystallizing the hydrochloride salt of the product.[5] |
| Difficult Product Isolation | 1. Emulsion during Workup: The product may form a stable emulsion with the aqueous and organic layers during neutralization and extraction. 2. Oily Product Instead of Solid: The crude product may not solidify upon cooling, indicating the presence of impurities. | 1. Break the Emulsion: Add a saturated brine solution during the extraction process to help break up emulsions. 2. Purify the Crude Product: If the product oils out, attempt purification via column chromatography or distillation under reduced pressure.[5] Subsequently, attempt recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 4,4'-Methylenebis(N,N-diethylaniline)? A1: The most prevalent method is the acid-catalyzed condensation of N,N-diethylaniline with a formaldehyde source, such as formalin or paraformaldehyde.[1] The reaction typically involves heating the reactants in the presence of a strong acid like hydrochloric acid, followed by neutralization to precipitate the product. Yields can be very high, often exceeding 90%, under optimized conditions.[2]
Q2: What is the role of the acid catalyst in this synthesis? A2: The acid catalyst (e.g., HCl) protonates the formaldehyde, making it a more reactive electrophile. This activated species can then attack the electron-rich para-position of the N,N-diethylaniline ring. The resulting intermediate reacts with a second molecule of N,N-diethylaniline to form the final methylene-bridged product.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the N,N-diethylaniline starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts from over-reaction.
Q4: Are there alternative methylene sources to formaldehyde? A4: Yes, an alternative method involves using dimethylsulfoxide (DMSO) as the methylene source. This process involves reacting the hydrochloride salt of the aromatic amine with DMSO at elevated temperatures (100-150°C).[4] This can be an option if handling formaldehyde is a concern.
Q5: What is the best way to purify the final product to achieve high purity? A5: After initial isolation by filtration, the crude product can be purified by recrystallization.[1] Common solvents for recrystallization include ethanol, isopropanol, and toluene.[1][4] For removing isomeric impurities, forming the hydrochloride salt, crystallizing it, and then neutralizing it back to the free base can be a highly effective purification strategy.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4,4'-Methylenebis(2,6-diethylaniline)
Note: Data is adapted from protocols for the closely related 4,4'-Methylenebis(2,6-diethylaniline), which follows the same reaction principle and serves as a strong proxy for optimizing the target synthesis.
| HCl Conc. (%) | Formalin Conc. (%) | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC, %) | Reference |
| 30 | 32 | 70-75, then 90 | 4 | 82.1 | 98.2 | [1] |
| 28 | 37 | 75-80, then 90-100 | 3 | 85.6 | 98.5 | [1] |
| 26 | 28 | 90-95, then 100 | 6 | 92.8 | 98.6 | [1] |
| 36 | (Paraformaldehyde) | 80 (353 K) | 3 | 94.0 | N/A | [2] |
Experimental Protocols
Key Experiment: Synthesis via Formaldehyde Condensation [1][2]
This protocol is a generalized high-yield method based on established procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and concentrated hydrochloric acid. The flask should be placed in an oil bath on a heating mantle.
-
Addition of Aniline: Under an inert atmosphere (e.g., nitrogen), slowly add N,N-diethylaniline to the acid solution with stirring. Stir the resulting mixture for 30 minutes.
-
Condensation Reaction: Heat the mixture to 90-95°C. Once the temperature is stable, add a formaldehyde source (e.g., a 37% formalin solution or paraformaldehyde) dropwise.
-
Heating: After the addition is complete, raise the temperature to 100°C and maintain it for 3-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature (e.g., 30°C). Slowly neutralize the mixture to a pH of 7 using a 30% sodium hydroxide solution. The product will precipitate as a solid.
-
Isolation and Drying: Filter the precipitate and wash it thoroughly with water to remove any remaining salts. Dry the solid product in an oven at a moderate temperature (e.g., 80-90°C) to a constant weight.
-
Purification (Optional): For higher purity, recrystallize the dried product from a suitable solvent like ethanol or isopropanol.
Visualizations
Caption: Workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
References
- 1. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 5. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,4'-Methylenebis(N,N-diethylaniline), focusing on identifying and mitigating side reactions.
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of ortho-isomers, poly-substituted products, or oxidation byproducts. Suboptimal stoichiometry: Incorrect molar ratio of N,N-diethylaniline to formaldehyde. | - Optimize reaction conditions: Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Control stoichiometry: Use a molar ratio of N,N-diethylaniline to formaldehyde greater than 2:1 to favor the desired product. - Purification: Employ column chromatography or recrystallization to isolate the 4,4'-isomer. |
| Presence of Colored Impurities (e.g., bluish tint) | Oxidation of the product or intermediates: Exposure to air at elevated temperatures. Formation of Michler's hydrol blue: This can occur from the oxidation of the product, especially in the presence of trace impurities. | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control temperature: Avoid excessive heating during the reaction and workup. - Purification: Use activated carbon treatment during recrystallization to remove colored impurities. |
| Formation of a Complex Mixture of Products | Polysubstitution: The highly activated nature of the N,N-diethylaniline ring can lead to the formation of higher molecular weight oligomers. Isomer formation: Electrophilic substitution can occur at the ortho position, leading to the formation of 2,4'- and 2,2'-isomers. | - Control stoichiometry and temperature: Use a precise molar ratio of reactants and maintain a consistent reaction temperature. - Slow addition of formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polysubstitution. - Chromatographic purification: Utilize column chromatography to separate the desired 4,4'-isomer from other isomers and oligomers. |
| Product Solidifies During Workup | High concentration of the desired product: The product may crystallize out of the reaction mixture upon cooling. | - Dilution: Add a suitable solvent to keep the product in solution during the workup. - Hot filtration: If impurities are present as solids, perform a hot filtration before allowing the product to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 4,4'-Methylenebis(N,N-diethylaniline)?
A1: The primary side reactions include:
-
Formation of Isomers: The electrophilic substitution can occur at the ortho-position of the N,N-diethylaniline ring, leading to the formation of the 2,4'- and 2,2'-isomers of methylenebis(N,N-diethylaniline).
-
Polysubstitution: The reaction can continue beyond the desired bis-substitution, resulting in the formation of higher molecular weight oligomers and polymeric materials. This is due to the high reactivity of the aniline ring.
-
Oxidation: The product and intermediates are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored impurities, such as the intensely colored Michler's hydrol blue.
Q2: How can I minimize the formation of the 2,4'-isomer?
A2: While complete elimination of the 2,4'-isomer is challenging, its formation can be minimized by controlling the reaction temperature. Lower temperatures generally favor para-substitution. Careful purification of the crude product by recrystallization or column chromatography is typically required to isolate the pure 4,4'-isomer.
Q3: My final product has a blue or green tint. What is the cause and how can I remove it?
A3: A blue or green tint is often indicative of the presence of Michler's hydrol blue, an oxidation product of 4,4'-Methylenebis(N,N-diethylaniline). To prevent its formation, it is crucial to carry out the reaction and workup under an inert atmosphere and to avoid excessive heat. To remove the color from the final product, you can perform a recrystallization step that includes treatment with activated carbon.
Q4: What is the optimal molar ratio of N,N-diethylaniline to formaldehyde?
A4: To favor the formation of the desired 4,4'-Methylenebis(N,N-diethylaniline) and minimize polysubstitution, a molar ratio of N,N-diethylaniline to formaldehyde of approximately 2:1 is recommended. A slight excess of the aniline derivative can also be used.
Q5: What purification methods are most effective for obtaining high-purity 4,4'-Methylenebis(N,N-diethylaniline)?
A5: The most effective purification methods are:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or isopropanol, is a common method for purifying the crude product. This can be effective at removing isomers and other impurities.
-
Column Chromatography: For very high purity requirements and for the separation of isomers, column chromatography using silica gel is a preferred method.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a closely related compound, 4,4'-methylenebis(2,6-diethylaniline), which can be adapted for 4,4'-Methylenebis(N,N-diethylaniline).[1]
Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) [1]
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an argon atmosphere, add 2,6-diethylaniline (14.92 g, 0.1 mol), paraformaldehyde (1.5 g, 0.05 mol), 36% hydrochloric acid (8.6 mL, 0.1 mol), and water (100 mL).[1]
-
Heat the reaction mixture to 80°C (353 K) in an oil bath and maintain this temperature for 3 hours with stirring.[1]
-
After 3 hours, cool the reaction mixture to room temperature.[1]
-
Slowly add a solution of sodium hydroxide (4.40 g, 0.11 mol) in a small amount of water to neutralize the mixture.[1]
-
Filter the resulting precipitate and wash it with water.[1]
-
Dry the precipitate in an oven at 70°C (343 K) for 12 hours to obtain the crude product.[1]
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The crude product can be further purified by recrystallization from a suitable solvent system, such as a DMSO/water mixture (80:20, v/v), by slow cooling.[1]
Data Presentation
The following table summarizes the reaction conditions from the synthesis of the analogous compound, 4,4'-methylenebis(2,6-diethylaniline).[1]
| Parameter | Value |
| Reactant 1 | 2,6-diethylaniline |
| Reactant 2 | Paraformaldehyde |
| Catalyst | Hydrochloric acid (36%) |
| Solvent | Water |
| Molar Ratio (Aniline:Formaldehyde:Acid) | 2 : 1 : 2 |
| Temperature | 80 °C (353 K) |
| Reaction Time | 3 hours |
| Yield (of crude product) | 94% |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
References
Technical Support Center: Purification of Crude 4,4'-Methylenebis(N,N-diethylaniline)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-Methylenebis(N,N-diethylaniline).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4,4'-Methylenebis(N,N-diethylaniline)?
A1: Common impurities can include:
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Unreacted starting materials: N,N-diethylaniline.
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Byproducts of the synthesis: These can include isomers and oligomeric species. For analogous reactions, byproducts from side reactions at the ethyl groups have been observed.
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Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and discoloration of the product from white or faint beige to tan or darker.[1]
-
Residual solvents and reagents: Depending on the synthetic route, residual acids, bases, or solvents may be present.
Q2: Which purification technique is most suitable for my crude 4,4'-Methylenebis(N,N-diethylaniline)?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The following table summarizes the suitability of different methods:
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Solid impurities with different solubility profiles | Simple, scalable, can yield high purity product. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | Impurities with different polarities | Highly effective for separating complex mixtures; adaptable to various scales. | Can be time-consuming and require significant solvent volumes; potential for product degradation on acidic silica gel.[2] |
| Vacuum Distillation | Non-volatile or high-boiling impurities (e.g., polymers, salts) | Effective for removing polymeric and colored impurities.[3] | Requires specialized equipment; not suitable for thermally sensitive compounds. |
Q3: My purified 4,4'-Methylenebis(N,N-diethylaniline) is discolored. What is the cause and how can I fix it?
A3: Discoloration, typically a yellow to brown hue, is often due to the formation of colored oxidation products.[1] To remove these impurities, you can employ the following techniques:
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Recrystallization: This can be effective if the colored impurities have different solubility than the desired product. The use of activated carbon during recrystallization can also help adsorb colored impurities.[4]
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Column Chromatography: Passing the material through a silica gel column can separate the colored components.[1]
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Vacuum Distillation: This method is very effective at separating the desired product from non-volatile colored polymers.[3]
To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Troubleshooting Guides
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
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Cause: The solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or the cooling process is too rapid.
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Solution:
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Re-heat the solution until the oil redissolves.
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Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility.
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Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath that is allowed to cool to room temperature, or by insulating the flask.
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Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
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Add a seed crystal of pure compound if available.
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Issue: Poor recovery of the purified product.
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Cause:
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Too much solvent was used, keeping a significant amount of product dissolved in the mother liquor.
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The solution was not cooled to a low enough temperature.
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Premature crystallization occurred during a hot filtration step.
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Solution:
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Minimize the amount of hot solvent used to dissolve the crude product.
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Cool the crystallization mixture in an ice bath to maximize crystal formation.
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To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.
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Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.
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Column Chromatography
Issue: The compound is not eluting from the column or is showing significant tailing.
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Cause: 4,4'-Methylenebis(N,N-diethylaniline) is a basic compound. The acidic nature of standard silica gel can lead to strong adsorption, causing poor elution and peak tailing.[2]
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Solution:
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Deactivate the silica gel: Add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent.[2] This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase:
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Amine-functionalized silica: This is specifically designed for the purification of basic compounds.[2]
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Neutral or basic alumina: These can be good alternatives to silica gel for acid-sensitive compounds.[2]
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Reversed-phase silica (C18): In this case, a polar mobile phase (e.g., acetonitrile/water) would be used.[5]
-
-
Issue: Poor separation of the product from impurities.
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Cause: The polarity of the eluent is not optimized for the separation.
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Solution:
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Optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.3.[2]
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Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.
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Ensure proper column packing. A poorly packed column with channels or cracks will lead to poor separation.
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Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Based on literature for similar compounds, suitable solvents for recrystallization include isopropanol, ethanol, or a mixture of solvents like toluene/heptane.[4][6] To select an appropriate solvent, test the solubility of a small amount of the crude material in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude 4,4'-Methylenebis(N,N-diethylaniline) and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove the activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (88-89 °C) to remove residual solvent.
Protocol 2: Column Chromatography
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Stationary Phase and Eluent Selection:
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Stationary Phase: Use silica gel (60-200 mesh).
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Eluent: A common solvent system for amines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the addition of 0.5-1% triethylamine.[2] The optimal ratio should be determined by TLC.
-
-
Column Packing:
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Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add a layer of sand on top.
-
Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, draining excess solvent. Add a layer of sand on top.[2]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: HPLC Purity Analysis
This protocol is for analyzing the purity of the final product.
-
Column: Newcrom R1 reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Detection: UV detector at an appropriate wavelength.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The purity can be determined by the relative area of the product peak.
Visualizations
Caption: General workflow for the purification of crude 4,4'-Methylenebis(N,N-diethylaniline).
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Troubleshooting Purification Methods [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. texiumchem.com [texiumchem.com]
- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 5. Separation of 4,4’-Methylenebis(N,N-dimethylaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
preventing degradation of 4,4'-Methylenebis(N,N-diethylaniline) during storage
This technical support center provides guidance on the proper storage and handling of 4,4'-Methylenebis(N,N-diethylaniline) to prevent its degradation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 4,4'-Methylenebis(N,N-diethylaniline).
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass container. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in a dark place or a desiccator cabinet. |
| Change in physical form (clumping or melting) | Absorption of moisture. The melting point is 88-89°C.[1] | Store in a desiccator with a suitable desiccant. Ensure the container is sealed tightly. Avoid storage in humid environments. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity. | Check the purity of the stored compound using HPLC or GC. If degradation is confirmed, use a fresh batch of the compound for experiments. Review storage conditions to prevent future degradation. |
| Formation of precipitates in solution | Reaction with incompatible solvents or contaminants. | Ensure solvents are pure and dry. 4,4'-Methylenebis(N,N-diethylaniline) is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4,4'-Methylenebis(N,N-diethylaniline)?
A1: To ensure the long-term stability of 4,4'-Methylenebis(N,N-diethylaniline), it should be stored at room temperature in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced protection, especially for long-term storage, it is recommended to use an amber glass bottle and to purge the headspace with an inert gas like argon or nitrogen before sealing.
Q2: What are the primary degradation pathways for 4,4'-Methylenebis(N,N-diethylaniline)?
A2: The primary degradation pathway for 4,4'-Methylenebis(N,N-diethylaniline) is oxidation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities and a decrease in the purity of the compound. Hydrolysis can also be a concern if the compound is exposed to moisture, particularly in the presence of acidic or basic catalysts.
Q3: How can I tell if my 4,4'-Methylenebis(N,N-diethylaniline) has degraded?
A3: Visual inspection can be the first indicator of degradation. A pure compound should be a white to faint beige crystalline powder.[1] The development of a yellow or brown color suggests oxidative degradation. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to identify and quantify any degradation products.
Q4: What are the known incompatibilities of 4,4'-Methylenebis(N,N-diethylaniline)?
A4: 4,4'-Methylenebis(N,N-diethylaniline) is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: How should I handle 4,4'-Methylenebis(N,N-diethylaniline) to minimize degradation during an experiment?
A5: When handling the compound, work in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box) if the experiment is sensitive to oxidation. Use clean, dry glassware and spatulas. Prepare solutions fresh for each experiment if possible. If solutions need to be stored, they should be kept in tightly sealed containers, protected from light, and stored at a low temperature.
Experimental Protocols
Protocol 1: Stability Study of 4,4'-Methylenebis(N,N-diethylaniline) using HPLC
This protocol outlines a forced degradation study to determine the stability of 4,4'-Methylenebis(N,N-diethylaniline) under various stress conditions.
1. Materials and Reagents:
-
4,4'-Methylenebis(N,N-diethylaniline)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
-
pH meter
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Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of 4,4'-Methylenebis(N,N-diethylaniline) in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 1N HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) for a specified time. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of similar compounds is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[3]
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
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Procedure: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation of the parent compound and determine the retention times of any degradation products.
Protocol 2: Purity Assay of 4,4'-Methylenebis(N,N-diethylaniline) by HPLC
This protocol is for the routine analysis of the purity of 4,4'-Methylenebis(N,N-diethylaniline).
1. Materials and Reagents:
-
Same as in Protocol 1.
2. Chromatographic Conditions:
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (typically around 254 nm).
-
Injection Volume: 20 µL.
3. Procedure:
-
Prepare a standard solution of 4,4'-Methylenebis(N,N-diethylaniline) of known concentration in the mobile phase.
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
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Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
Quantitative Data Summary
The following table is a template for summarizing the results of a forced degradation study. Specific data should be filled in based on experimental results.
| Stress Condition | Duration | Temperature | % Degradation of 4,4'-Methylenebis(N,N-diethylaniline) | Number of Degradation Products Detected |
| 1N HCl | 24 hours | 60°C | [Experimental Data] | [Experimental Data] |
| 1N NaOH | 24 hours | 60°C | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 48 hours | 60°C | [Experimental Data] | [Experimental Data] |
| Thermal (Solution) | 48 hours | 60°C | [Experimental Data] | [Experimental Data] |
| Photolytic (UV) | 24 hours | Room Temp | [Experimental Data] | [Experimental Data] |
Visualizations
Caption: Primary degradation pathways for 4,4'-Methylenebis(N,N-diethylaniline).
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting logic for suspected degradation.
References
optimizing curing conditions with 4,4'-Methylenebis(N,N-diethylaniline)
Welcome to the technical support center for 4,4'-Methylenebis(N,N-diethylaniline), a versatile aromatic diamine curing agent. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their curing processes for applications such as high-performance polymers and coatings.[1]
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(N,N-diethylaniline) and what are its primary applications?
A1: 4,4'-Methylenebis(N,N-diethylaniline), also known as MDEA, is an aromatic diamine used primarily as a curing agent or hardener for epoxy resins and as a chain extender in polyurethane systems.[2][3] Its unique structure enhances the mechanical properties, thermal stability, and chemical resistance of the final polymers, making it ideal for use in the automotive, aerospace, and construction industries.[1]
Q2: What are the key advantages of using MDEA compared to other aromatic diamine curing agents?
A2: Compared to more conventional agents like 4,4'-methylenedianiline (MDA), MDEA offers a significantly longer pot life and a lower peak exothermic temperature during the curing process.[2] This extended processing window is a critical advantage in the manufacturing of large or complex composite parts.[2] The diethyl groups on the molecule also provide steric hindrance, which influences reactivity and contributes to the superior thermal and mechanical properties of the cured polymer.[2]
Q3: What are the typical storage and handling precautions for MDEA?
A3: MDEA should be stored at room temperature in a dark place under an inert atmosphere.[3] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area.[4] MDEA is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Q4: How does MDEA function as a curing agent?
A4: MDEA acts as a hardener by crosslinking with epoxy resins. Each MDEA molecule has two primary amine groups, and each amine group contains two reactive hydrogen atoms. This gives the molecule a functionality of four, meaning a single MDEA molecule can react with up to four epoxide groups, transforming the liquid resin into a rigid, three-dimensional network.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the curing process with MDEA.
Q5: Why is my epoxy resin not curing completely or remaining tacky?
A5: Incomplete curing is a common issue that can stem from several factors:
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Incorrect Stoichiometry: An improper mixing ratio of resin to hardener is a primary cause. Ensure you are using the precise ratio recommended by the resin system's technical data sheet.
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Low Curing Temperature: Epoxy resins are thermosetting polymers, and their curing is highly temperature-dependent.[6] Curing at temperatures below the recommended range (typically 22-24°C for room temperature systems) can significantly slow down or halt the reaction.[6]
-
Inadequate Mixing: The resin and MDEA hardener must be thoroughly mixed to ensure a homogenous distribution, which is critical for activating the curing process.[6]
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Contamination: Impurities such as moisture, dust, or oils on the substrate or in the mixing container can interfere with the chemical reaction.[6]
Q6: The curing process is too fast, and the pot life is shorter than expected. What could be the cause?
A6: An accelerated curing process is often related to temperature:
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High Ambient Temperature: Higher than recommended temperatures can significantly speed up the curing process, reducing the working time.[6]
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Large Batch Size (Exotherm): Mixing large volumes of resin and hardener can generate significant exothermic heat. This self-heating effect accelerates the reaction. If a longer pot life is needed, consider mixing smaller batches or using a wider, shallower mixing container to dissipate heat.
Q7: The final cured product has poor mechanical properties (e.g., it's brittle). How can I improve this?
A7: Poor mechanical properties often indicate a suboptimal polymer network structure.
-
Sub-optimal Cure Schedule: The material may not have reached its full cross-linking density. Implementing a post-curing step at an elevated temperature can often enhance mechanical properties.[7] Research has shown that post-curing at temperatures like 125°C or 150°C can yield thermosets with higher mechanical strength and improved toughness.[7][8]
-
Incorrect Curing Temperature: Curing at moderate-to-high temperatures (e.g., 80°C or 90°C) can lead to the formation of a stronger polymer network compared to curing at room temperature.[7][8]
Q8: My amine-cured system is showing signs of corrosion or degradation. Why is this happening?
A8: While more common in amine gas treating systems, degradation can occur in polymer applications under certain conditions.
-
Excessive Temperatures: Exposing the MDEA or the curing mixture to excessively high temperatures, particularly above recommended post-curing limits, can lead to thermal degradation of the amine. Amine degradation products can be corrosive. Always adhere to the temperature limits specified for your system.
Data Presentation
Table 1: Physical and Chemical Properties of 4,4'-Methylenebis(N,N-diethylaniline)
| Property | Value | Reference |
| CAS Number | 13680-35-8 | [1] |
| Molecular Formula | C21H30N2 | [1] |
| Molecular Weight | 310.48 g/mol | [1] |
| Appearance | Off-white pellets / Crystalline powder | [1][3] |
| Melting Point | 85 - 93 °C | [1][3] |
| Boiling Point | 205 °C @ 0.5 mmHg | [3] |
| Water Solubility | 440 µg/L at 20°C (Low) | [3] |
| Functionality | 4 (two primary amine groups with two reactive hydrogens each) | [2] |
Table 2: General Guidelines for Optimizing Epoxy Curing Conditions
| Parameter | Recommendation | Rationale | Reference |
| Ambient Temperature | 22 - 24 °C (72 - 74 °F) | Optimal for many room-temperature cure systems. Lower temperatures slow the reaction; higher temperatures accelerate it. | [6] |
| Relative Humidity | 40 - 60% | High humidity can interfere with the curing process, potentially leading to a weaker bond. | [6] |
| Initial Cure Temp. | 80 - 90 °C | For heat-cured systems, these temperatures can promote a more extensive polymer network and higher performance. | [7][8] |
| Post-Cure Temp. | 125 - 150 °C | Post-curing at elevated temperatures helps the system achieve its maximum cross-linking density and glass transition temperature (Tg), improving mechanical properties. | [7][8] |
Experimental Protocols
Methodology: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing process of epoxy systems. It measures the heat flow into or out of a sample as a function of temperature or time.[9]
Objective: To quantify the degree of cure and determine the glass transition temperature (Tg) of an MDEA-cured epoxy system.
Materials & Equipment:
-
DSC instrument (e.g., Mettler Toledo DSC 622)[10]
-
Hermetically sealed aluminum DSC pans
-
Analytical balance (±0.1 mg accuracy)
-
MDEA-epoxy resin mixture
-
Nitrogen gas for purging
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the uncured, freshly mixed MDEA-epoxy resin into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare a second, identical sample to be cured according to your experimental schedule.
-
Determining Total Heat of Reaction (ΔH_total):
-
Place the uncured sample in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature where the curing reaction is complete (e.g., 250 °C).[10]
-
The exothermic peak observed represents the total heat released during the curing reaction. Integrate the area of this peak to determine ΔH_total (in J/g).[10]
-
-
Analyzing a Partially Cured Sample:
-
Take the second sample that has been partially cured for a specific time and temperature.
-
Place this sample in the DSC and run the same temperature program as in step 2.
-
Integrate the area of the residual exothermic peak to find the residual heat of reaction (ΔH_res).
-
-
Calculating Degree of Cure (α):
-
The degree of cure can be calculated using the formula: α = (ΔH_total - ΔH_res) / ΔH_total
-
-
Determining Glass Transition Temperature (Tg):
-
After the initial heating scan, cool the (now fully cured) sample rapidly.
-
Perform a second heating scan at the same rate.
-
The step-change in the heat flow curve on the second scan indicates the glass transition. The midpoint of this transition is taken as the Tg.[10] A higher Tg generally corresponds to a higher degree of cure.[9]
-
Visualizations
Caption: Epoxy curing reaction with MDEA hardener.
Caption: Workflow for optimizing curing conditions.
Caption: Troubleshooting common curing problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]
- 6. chillepoxy.com [chillepoxy.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How you can optimise the curing process for epoxy [forcetechnology.com]
- 10. mdpi.com [mdpi.com]
troubleshooting poor solubility of 4,4'-Methylenebis(N,N-diethylaniline) in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 4,4'-Methylenebis(N,N-diethylaniline) in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 4,4'-Methylenebis(N,N-diethylaniline)?
4,4'-Methylenebis(N,N-diethylaniline) is a nonpolar aromatic amine. Following the principle of "like dissolves like," it is generally insoluble in polar solvents like water but soluble in nonpolar organic solvents. Its solubility is also influenced by temperature, with higher temperatures generally leading to increased solubility. While specific quantitative data is limited, its solubility behavior is comparable to its analogue, 4,4'-Methylenebis(N,N-dimethylaniline), which is known to be soluble in benzene, ether, and carbon disulfide, slightly soluble in cold alcohol, and more soluble in hot alcohol.[1]
Q2: Why is my 4,4'-Methylenebis(N,N-diethylaniline) not dissolving in the reaction solvent?
Poor solubility can arise from several factors:
-
Solvent Polarity: The polarity of your reaction medium may be too high for this nonpolar compound.
-
Concentration: The amount of 4,4'-Methylenebis(N,N-diethylaniline) may be exceeding its solubility limit in the chosen solvent volume.
-
Temperature: The reaction temperature might be too low to achieve the desired dissolution.
-
Purity of the Compound: Impurities in the 4,4'-Methylenebis(N,N-diethylaniline) can sometimes affect its solubility.
Q3: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a common and effective strategy. A co-solvent system can modify the overall polarity of the reaction medium to better match that of the solute. For instance, adding a nonpolar co-solvent to a moderately polar reaction medium can significantly enhance the solubility of 4,4'-Methylenebis(N,N-diethylaniline).
Q4: How does temperature affect the solubility of 4,4'-Methylenebis(N,N-diethylaniline)?
For most solid solutes, including 4,4'-Methylenebis(N,N-diethylaniline), solubility in organic solvents increases with temperature. Heating the reaction mixture can help dissolve the compound. However, it is crucial to ensure that the increased temperature does not negatively impact the stability of your reactants or the desired reaction pathway.
Q5: Is it possible to prepare a stock solution of 4,4'-Methylenebis(N,N-diethylaniline)?
Preparing a concentrated stock solution in a solvent in which the compound is highly soluble can be a practical approach. This stock solution can then be added to the reaction mixture, ensuring better dispersion and avoiding issues with dissolving the solid directly in the reaction medium. Toluene is a potential solvent for creating a stock solution.[2]
Troubleshooting Guides
Issue 1: The compound is not dissolving at the start of the reaction.
Initial Assessment:
-
Verify Solvent Choice: Confirm that the chosen solvent is appropriate for a nonpolar compound like 4,4'-Methylenebis(N,N-diethylaniline). Nonpolar or weakly polar solvents are generally preferred.
-
Check Concentration: Ensure the concentration of the compound is not above its saturation point in the solvent at the given temperature.
Troubleshooting Steps:
-
Increase Temperature: Gradually heat the reaction mixture while stirring. Monitor for dissolution. Be mindful of the thermal stability of all reactants.
-
Add a Co-solvent: Introduce a small amount of a nonpolar co-solvent in which 4,4'-Methylenebis(N,N-diethylaniline) is known to be highly soluble (e.g., toluene, benzene).
-
Reduce Particle Size: If the compound is in a crystalline form, grinding it to a finer powder can increase the surface area and facilitate faster dissolution.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process through cavitation.
Issue 2: The compound precipitates out of the solution during the reaction.
Initial Assessment:
-
Temperature Fluctuation: A drop in the reaction temperature could cause the compound to crash out of the solution.
-
Change in Solvent Composition: If the reaction produces a more polar byproduct, it might alter the overall polarity of the medium, reducing the solubility of the nonpolar reactant.
-
Reaction with the Solvent: In rare cases, the reactant might react with the solvent to form a less soluble species.
Troubleshooting Steps:
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the compound remains soluble.
-
Increase Solvent Volume: Adding more of the primary solvent or a suitable co-solvent can help to keep the compound in the solution.
-
Monitor Reaction Progress: Analyze the reaction mixture to identify any byproducts that might be influencing solubility.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for 4,4'-Methylenebis(N,N-diethylaniline), the following table provides qualitative solubility information based on the properties of its close analog, 4,4'-Methylenebis(N,N-dimethylaniline), and general principles of solubility for nonpolar aromatic amines.
| Solvent | Polarity | Expected Solubility of 4,4'-Methylenebis(N,N-diethylaniline) |
| Water | High | Insoluble[1] |
| Ethanol (cold) | High | Slightly Soluble[1] |
| Ethanol (hot) | High | Soluble[1] |
| Acetone | Medium | Moderately Soluble |
| Dichloromethane | Medium | Soluble |
| Tetrahydrofuran (THF) | Medium | Soluble |
| Toluene | Low | Soluble[2] |
| Hexane | Low | Soluble |
| Benzene | Low | Soluble[1] |
| Diethyl Ether | Low | Soluble[1] |
| Carbon Disulfide | Low | Soluble[1] |
Experimental Protocols
Protocol for Enhancing Solubility using a Co-solvent System
This protocol outlines a general method for using a co-solvent to improve the solubility of 4,4'-Methylenebis(N,N-diethylaniline) in a moderately polar reaction solvent.
Materials:
-
4,4'-Methylenebis(N,N-diethylaniline)
-
Primary reaction solvent (e.g., Tetrahydrofuran - THF)
-
Co-solvent (e.g., Toluene)
-
Reaction vessel with a magnetic stirrer and heating mantle
Procedure:
-
To the reaction vessel, add the primary reaction solvent.
-
Begin stirring the solvent.
-
Gradually add the 4,4'-Methylenebis(N,N-diethylaniline) to the stirring solvent.
-
If the compound does not fully dissolve, begin to slowly add the co-solvent (toluene) dropwise.
-
Observe for dissolution. Continue adding the co-solvent until the solution becomes clear.
-
If necessary, gently heat the mixture to aid dissolution. The temperature should be kept below the boiling point of the solvent mixture and should not compromise the reaction's integrity.
-
Once the 4,4'-Methylenebis(N,N-diethylaniline) is fully dissolved, proceed with the addition of other reactants.
-
Monitor the reaction to ensure the compound remains in the solution.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Solute-solvent interaction model.
References
interference in analytical detection of 4,4'-Methylenebis(N,N-diethylaniline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical detection of 4,4'-Methylenebis(N,N-diethylaniline) (MDEA).
Troubleshooting Guides
This section offers solutions to common problems encountered during the HPLC and LC-MS/MS analysis of MDEA.
HPLC-UV Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Basic analytes like MDEA can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, consider using a mobile phase with a pH that is at least 2 units away from the pKa of MDEA to ensure it is in a single ionic form. Adding a competitive amine, such as triethylamine (TEA), at a low concentration (e.g., 0.1% v/v) can also block active silanol sites. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. To verify, dilute the sample (e.g., 10-fold) and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[1] |
| Extra-Column Volume | Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening. Ensure all connections are as short as possible and use tubing with a narrow internal diameter. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can distort peak shape.[2] If back-flushing the column does not resolve the issue, consider replacing the column. Using a guard column can help extend the life of the analytical column. |
Problem: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition | Inaccurate mobile phase preparation or changes in composition due to evaporation can cause retention time drift. Prepare fresh mobile phase daily and keep reservoirs tightly sealed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a stable temperature throughout the analysis. |
| Column Equilibration | Insufficient column equilibration between runs, especially after a gradient, can lead to inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump and Flow Rate Issues | Leaks in the pump or fittings can lead to an unstable flow rate. Check for any visible leaks and ensure all fittings are secure. A faulty pump may also require maintenance. |
LC-MS/MS Analysis
Problem: Signal Suppression or Enhancement (Matrix Effects)
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Endogenous compounds from the sample matrix (e.g., salts, lipids) can interfere with the ionization of MDEA in the mass spectrometer source, leading to inaccurate quantification.[3] |
| Inadequate Sample Preparation | Insufficient cleanup of the sample extract can exacerbate matrix effects. Optimize sample preparation by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. |
| Chromatographic Separation | Poor chromatographic resolution between MDEA and matrix components can lead to ion suppression. Adjust the mobile phase gradient or try a different stationary phase to improve separation. |
| Ionization Source Conditions | The efficiency of ionization can be influenced by the source parameters. Optimize parameters such as gas flows, temperature, and voltages to maximize the MDEA signal and minimize the impact of interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of MDEA?
A1: Interference in MDEA analysis can arise from several sources. Matrix effects are a primary concern, where components of the sample matrix (e.g., biological fluids, environmental samples) co-elute with MDEA and suppress or enhance its ionization in LC-MS/MS analysis.[3] Structurally similar aromatic amines or compounds with similar functional groups present in the sample could also potentially interfere with the chromatographic separation and detection. Additionally, contaminants from solvents, reagents, or sample collection and storage materials can introduce interfering peaks.
Q2: How can I minimize matrix effects when analyzing MDEA in complex samples like plasma or urine?
A2: To minimize matrix effects, a robust sample preparation method is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing a significant portion of interfering matrix components.[3] Method development should focus on optimizing the extraction solvent and sorbent to selectively isolate MDEA while leaving behind potential interferences. In LC-MS/MS, adjusting the chromatographic conditions to achieve better separation of MDEA from co-eluting matrix components is also a key strategy. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard can help to compensate for remaining matrix effects.
Q3: My MDEA peak is tailing in my HPLC-UV analysis. What should I do?
A3: Peak tailing for basic compounds like MDEA is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column. To address this, you can:
-
Adjust the mobile phase pH: Ensure the pH is at least two units away from the pKa of MDEA.
-
Use a mobile phase additive: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.
-
Use a modern, end-capped column: Newer generation columns often have better end-capping and less silanol activity.
-
Check for column overload: If the peak shape improves upon sample dilution, you may be overloading the column.
Q4: I am observing ghost peaks in my chromatogram. What could be the cause?
A4: Ghost peaks can originate from several sources. These include:
-
Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Late eluting compounds: A compound from a previous injection may elute in a subsequent run, especially in gradient analysis.
-
Injector carryover: Residual sample in the injection port or syringe can be injected in the next run. To troubleshoot, run a blank gradient (without an injection) to see if the peaks are from the system or mobile phase. Ensure proper needle and injector washing between samples.
Experimental Protocols
Adapted HPLC-UV Method for MDEA Analysis
This method is a starting point and will require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 7.0). The exact ratio should be optimized to achieve a suitable retention time for MDEA. A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength for MDEA should be determined by acquiring a UV spectrum. A starting point could be around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
For liquid samples (e.g., water, plasma), consider a solid-phase extraction (SPE) cleanup.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute MDEA with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
Visualizations
Logical Troubleshooting Workflow for Peak Tailing in HPLC
Caption: Troubleshooting workflow for peak tailing of aromatic amines.
Experimental Workflow for MDEA Analysis by LC-MS/MS
Caption: A general experimental workflow for the analysis of MDEA.
References
Technical Support Center: Controlling the Reaction of 4,4'-Methylenebis(N,N-diethylaniline) with Isocyanates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 4,4'-Methylenebis(N,N-diethylaniline) and its analogs with isocyanates. The information provided is based on established principles of polyurethane and polyurea chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding too quickly and gelling prematurely. How can I slow it down?
A1: Uncontrolled, rapid reactions are a common issue, particularly with highly reactive aromatic diamines and isocyanates. Consider the following strategies to reduce the reaction rate:
-
Reduce Catalyst Concentration: If you are using a catalyst, decreasing its concentration will proportionally slow down the reaction.
-
Lower the Temperature: The reaction between amines and isocyanates is exothermic, and higher temperatures significantly increase the rate.[1] Conducting the reaction at a lower temperature will provide better control.
-
Choose a Less Reactive Isocyanate: Aromatic isocyanates are inherently more reactive than aliphatic isocyanates due to electronic effects.[2] If your application allows, switching to an aliphatic isocyanate will dramatically reduce the reaction speed. Steric hindrance also plays a role; isocyanates with bulky groups near the NCO group will react more slowly.[2]
-
Select a Less Polar Solvent: The reaction rate is often accelerated in polar solvents.[3] Using a less polar solvent can help to moderate the reaction.
-
Modify the Diamine: While you are using 4,4'-Methylenebis(N,N-diethylaniline), it's worth noting that the reactivity of aromatic diamines can be reduced by introducing bulky groups in the ortho position to the amine.[4]
Q2: My reaction is too slow or incomplete. What can I do to speed it up?
A2: A sluggish or incomplete reaction can be equally problematic. Here are several ways to increase the reaction rate:
-
Introduce or Increase the Concentration of a Catalyst: Catalysts are highly effective at accelerating the reaction. Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL) are commonly used.[5] Organotin catalysts are generally more active than tertiary amines for the isocyanate-amine reaction.[5]
-
Increase the Reaction Temperature: Elevating the temperature will increase the kinetic energy of the reactants, leading to a faster reaction. However, be cautious of potential side reactions at higher temperatures.
-
Use a More Reactive Isocyanate: Switching from an aliphatic to an aromatic isocyanate will significantly increase the reaction rate.[2] Isocyanates with electron-withdrawing groups on the aromatic ring are more electrophilic and thus more reactive.[6]
-
Utilize a More Polar Solvent: Polar solvents can help to stabilize the charged intermediates in the reaction mechanism, thereby increasing the rate.
Q3: I'm observing bubbles in my final product. What is the cause and how can I prevent this?
A3: Bubble formation is almost always due to the generation of carbon dioxide (CO2) gas. This occurs when the isocyanate reacts with water present in the reaction mixture.[1][7] Here's how to troubleshoot this issue:
-
Ensure Dry Reactants and Solvents: Water is a common contaminant in solvents and polyols. It's crucial to use reagents with very low water content. Solvents should be dried using appropriate methods (e.g., molecular sieves), and reactants should be stored under dry conditions.[8]
-
Work Under an Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Use Moisture Scavengers: In some cases, adding a moisture scavenger to the formulation can be beneficial.[8]
-
Properly Dry Equipment: All glassware and equipment must be thoroughly dried before use.
Q4: The physical properties of my polymer are not what I expected. What could be the issue?
A4: Undesirable physical properties, such as a tacky or brittle product, often point to issues with the stoichiometry of the reactants or incomplete curing.[1][8]
-
Verify Stoichiometry: An incorrect ratio of isocyanate to amine groups will result in a polymer with unreacted functional groups, which can negatively impact its properties. Ensure accurate calculation and measurement of your reactants.
-
Ensure Thorough Mixing: Inadequate mixing can lead to localized areas with incorrect stoichiometry, resulting in a non-uniform product.[9]
-
Allow for Sufficient Curing Time and Temperature: The reaction may require more time or a post-curing step at an elevated temperature to go to completion.[8] Consult relevant literature or perform optimization experiments to determine the ideal curing profile.
-
Check for Side Reactions: At elevated temperatures, isocyanates can undergo side reactions such as the formation of allophanate or biuret linkages, which can alter the crosslink density and, consequently, the material's properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Too Fast / Premature Gelling | - Catalyst concentration too high- Reaction temperature too high- Highly reactive isocyanate (aromatic)- Polar solvent | - Reduce or eliminate the catalyst.- Lower the reaction temperature.- Switch to a less reactive aliphatic isocyanate.- Use a less polar solvent. |
| Reaction Too Slow / Incomplete | - No catalyst or insufficient catalyst concentration- Reaction temperature too low- Less reactive isocyanate (aliphatic)- Non-polar solvent | - Add a suitable catalyst (e.g., DBTDL, DABCO).- Increase the reaction temperature.- Switch to a more reactive aromatic isocyanate.- Use a more polar solvent. |
| Bubbles in Final Product | - Water contamination in reactants or solvents- Exposure to atmospheric moisture | - Use anhydrous solvents and dry reactants.- Conduct the reaction under an inert atmosphere.- Ensure all equipment is thoroughly dried. |
| Product is Tacky or Sticky | - Incomplete curing- Incorrect stoichiometry (off-ratio mix) | - Increase curing time or implement a post-cure at elevated temperature.- Carefully re-calculate and measure the reactant quantities. |
| Product is Brittle | - Insufficient curing- Incorrect stoichiometry | - Ensure the reaction has gone to completion, possibly with a post-cure.- Verify the isocyanate-to-amine ratio. |
Quantitative Data
Disclaimer: The following data is for analogous systems and should be used as a general guide. Reaction rates for 4,4'-Methylenebis(N,N-diethylaniline) may vary.
Table 1: Relative Reactivity of Isocyanates with Amines
| Isocyanate Type | Structure | Relative Reactivity | Notes |
| Aromatic | MDI, TDI | Very High | Electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon.[2] |
| Aliphatic | HDI, IPDI | Low to Moderate | Lack of electronic activation from an aromatic ring results in lower reactivity.[2] |
Table 2: Influence of Catalysts on Reaction Rate
| Catalyst | Type | Relative Catalytic Activity | Notes |
| Dibutyltin dilaurate (DBTDL) | Organometallic | High | Very effective for both amine-isocyanate and alcohol-isocyanate reactions.[5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Moderate | A common and effective amine catalyst.[5] |
| Zinc Octoate | Metal Carboxylate | Moderate to Low | Generally less active than organotin compounds for this reaction. |
Table 3: Effect of Temperature on Reaction Rate (Illustrative)
| Reaction System | Temperature (°C) | Apparent Activation Energy (Ea) (kJ/mol) | General Effect |
| MDI-based Polyurea Formation | 50 - 80 | ~60 | A 10°C increase in temperature can approximately double the reaction rate.[10][11] |
Experimental Protocols
Protocol: Monitoring Reaction Kinetics using In-Situ FTIR Spectroscopy
This protocol describes a general method for monitoring the reaction between 4,4'-Methylenebis(N,N-diethylaniline) and a diisocyanate in real-time. The disappearance of the isocyanate peak (~2270 cm⁻¹) is tracked over time.[12]
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., a fiber-optic probe).
-
Reaction vessel with a port for the ATR probe, a magnetic stirrer, a temperature controller, and an inert gas inlet/outlet.
-
4,4'-Methylenebis(N,N-diethylaniline)
-
Diisocyanate (e.g., MDI, TDI, or an aliphatic diisocyanate)
-
Anhydrous solvent (if required)
-
Catalyst (if required)
-
Standard laboratory glassware and safety equipment.
Procedure:
-
System Setup:
-
Assemble the reaction vessel and ensure it is clean and dry.
-
Insert the ATR probe, magnetic stir bar, and temperature probe.
-
Purge the system with a dry, inert gas (e.g., nitrogen) for at least 15-20 minutes to remove air and moisture.[8]
-
-
Background Spectrum:
-
Add the solvent (if any) and 4,4'-Methylenebis(N,N-diethylaniline) to the reaction vessel.
-
Allow the mixture to equilibrate to the desired reaction temperature while stirring.
-
Collect a background spectrum. This will account for the spectral features of the solvent and the diamine.
-
-
Initiate the Reaction:
-
Inject the diisocyanate into the reaction vessel using a syringe. Ensure rapid and thorough mixing.
-
Simultaneously, start the time-based data collection on the FTIR software.
-
-
Data Collection:
-
Collect spectra at regular intervals (e.g., every 15-60 seconds).[13] The frequency will depend on the expected reaction rate.
-
Continue collecting data until the isocyanate peak at approximately 2270 cm⁻¹ has completely disappeared or has reached a stable, minimal value, indicating the completion of the reaction.
-
-
Data Analysis:
-
For each spectrum, calculate the area of the isocyanate peak.
-
Plot the isocyanate peak area (or concentration) as a function of time.
-
From this plot, you can determine the reaction rate, half-life, and reaction order.
-
Visualizations
Caption: General reaction mechanism for the formation of a polyurea linkage.
Caption: Key factors influencing the reaction rate.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. crosslinktech.com [crosslinktech.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. The effect of solvent on reaction of 1,6-hexamethylenedi-isocyanate with aromatic diamines☆☆☆ (1967) | O.Ya. Fedotova | 1 Citations [scispace.com]
- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. globalpolyurea.com [globalpolyurea.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
minimizing byproduct formation in 4,4'-Methylenebis(N,N-diethylaniline) reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline)?
The synthesis of 4,4'-Methylenebis(N,N-diethylaniline) is typically achieved through the acid-catalyzed condensation of N,N-diethylaniline with formaldehyde. The reaction is an electrophilic aromatic substitution where the methylene bridge is formed predominantly at the para positions of the two N,N-diethylaniline molecules.
Q2: What are the most common byproducts in this reaction?
The primary byproducts include:
-
2,4'-Methylenebis(N,N-diethylaniline): The isomeric product where the methylene bridge connects the ortho position of one aniline ring and the para position of the other.
-
Oligomeric Species: Higher molecular weight products formed by the reaction of the product with additional formaldehyde and N,N-diethylaniline.
-
Oxidation Products: Colored impurities that arise from the oxidation of the aniline derivatives, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A disappearance of the N,N-diethylaniline starting material and the appearance of the product spot/peak will indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired 4,4'-Isomer | - Incorrect molar ratio of reactants.- Suboptimal reaction temperature.- Insufficient catalyst concentration. | - Ensure a molar ratio of N,N-diethylaniline to formaldehyde of at least 2:1 to favor the formation of the desired product.- Maintain the reaction temperature in the recommended range (e.g., 80-100°C). Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote byproduct formation.- Use a sufficient amount of acid catalyst (e.g., hydrochloric acid) to facilitate the reaction. |
| High Percentage of 2,4'-Isomer | - High reaction temperature. | - Lowering the reaction temperature can increase the selectivity for the para-substituted product due to steric hindrance at the ortho position. |
| Formation of Polymeric/Oligomeric Byproducts | - Excess of formaldehyde.- Prolonged reaction time. | - Use a molar excess of N,N-diethylaniline relative to formaldehyde.- Monitor the reaction closely and stop it once the starting material is consumed to avoid further reactions. |
| Product Discoloration (Yellow to Brown) | - Oxidation of the product or starting material. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Use purified reagents and solvents.- Discolored products can often be purified by recrystallization or column chromatography.[2] |
| Difficulty in Product Purification | - Presence of multiple byproducts with similar polarities. | - For removal of oligomeric byproducts, precipitation or recrystallization can be effective.- Isomeric byproducts may require careful column chromatography for separation. |
Data Presentation
Table 1: Impact of Reaction Parameters on Byproduct Formation
| Parameter | Effect on Byproduct Formation | Recommendation for Minimizing Byproducts |
| Molar Ratio (N,N-diethylaniline : Formaldehyde) | A lower ratio (< 2:1) increases the formation of oligomeric byproducts. | Use a molar ratio of 2:1 or slightly higher to favor the desired 1:2 condensation product. |
| Reaction Temperature | Higher temperatures can increase the rate of reaction but may also lead to a higher proportion of the 2,4'-isomer and colored byproducts. | Maintain a moderate temperature (e.g., 80-100°C) and monitor the reaction to balance reaction rate and selectivity. |
| Acid Catalyst Concentration | Insufficient catalyst will result in a slow or incomplete reaction. Excess catalyst can promote side reactions. | Use a catalytic amount of a strong acid like HCl. The optimal amount should be determined empirically for the specific reaction scale. |
Experimental Protocols
Detailed Methodology for the Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)
This protocol is adapted from the synthesis of a similar compound, 4,4'-methylenebis(2,6-diethylaniline).[1]
Materials:
-
N,N-diethylaniline
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (36%)
-
Sodium Hydroxide
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-diethylaniline (0.2 mol).
-
Slowly add concentrated hydrochloric acid (0.1 mol) to the stirred N,N-diethylaniline. An exotherm may be observed.
-
Add water (100 mL) to the mixture.
-
In a separate beaker, prepare a suspension of paraformaldehyde (0.1 mol) in water (30 mL).
-
Slowly add the paraformaldehyde suspension to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 3-4 hours under an argon atmosphere.[1]
-
Monitor the reaction by TLC until the N,N-diethylaniline is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of sodium hydroxide (e.g., 4.40 g, 0.11 mol) to neutralize the acid and precipitate the product.[1]
-
Filter the precipitate using a Buchner funnel and wash with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Logical relationships in byproduct formation.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Scaling Up the Production of 4,4'-Methylenebis(N,N-diethylaniline)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production scale-up.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) in a question-and-answer format.
Reaction & Yield Issues
-
Question: My reaction is sluggish or incomplete, resulting in a low yield. What are the potential causes and solutions?
-
Answer: Several factors can contribute to a low yield.
-
Insufficient Catalyst: The acid catalyst (e.g., hydrochloric acid) is crucial for the condensation reaction. An inadequate amount will slow down or stall the reaction. It is important to maintain the correct stoichiometric ratio of catalyst to reactants.
-
Low Reaction Temperature: The reaction typically requires heating to proceed at an optimal rate. Ensure the reaction mixture reaches and is maintained at the recommended temperature.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration, hindering the reaction progress. Ensure efficient stirring throughout the reaction.
-
Water Content: While the reaction is often carried out in an aqueous medium, excess water can dilute the reactants and catalyst, slowing down the reaction.
-
-
-
Question: I am observing the formation of a significant amount of dark, tar-like polymeric byproducts. How can I minimize this?
-
Answer: Polymer formation is a common side reaction in aniline-formaldehyde condensations, especially under harsh conditions.
-
Control Temperature: Overheating can promote polymerization. Maintain the reaction temperature within the specified range. A controlled, gradual increase in temperature is often beneficial.
-
Stoichiometry Control: An excess of formaldehyde can lead to the formation of complex polymeric structures. Ensure the molar ratio of N,N-diethylaniline to formaldehyde is carefully controlled.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts. Monitor the reaction progress and stop it once the desired conversion is achieved.
-
-
-
Question: My final product is a mixture of isomers (4,4'-, 2,4'-, and 2,2'-). How can I improve the selectivity for the desired 4,4'-isomer?
-
Answer: The formation of isomers is an inherent challenge in this synthesis.
-
Catalyst Choice and Concentration: The type and concentration of the acid catalyst can influence the isomer distribution. While strong mineral acids like HCl are common, exploring other catalysts or optimizing the concentration may improve selectivity.
-
Temperature Control: Reaction temperature can affect the regioselectivity of the electrophilic aromatic substitution. Lowering the temperature may favor the formation of the para-substituted product, although this could also decrease the overall reaction rate.
-
-
Purification Challenges
-
Question: I am having difficulty purifying the product. What are the recommended methods?
-
Answer: The crude product is often a mixture of the desired product, isomers, unreacted starting materials, and polymeric byproducts.
-
Crystallization: This is a common and effective method for purifying the solid product. Solvents such as ethanol, isopropanol, or toluene can be used. It may be necessary to perform multiple recrystallizations to achieve high purity.
-
Distillation: For liquid impurities or to purify the crude mixture before crystallization, vacuum distillation can be employed. However, the high boiling point of the product requires high vacuum and temperature, which can lead to decomposition if not carefully controlled.
-
Column Chromatography: For small-scale purification or to isolate highly pure material for analytical purposes, silica gel column chromatography can be used.
-
-
-
Question: My crystallized product is still colored (yellow to brown). How can I decolorize it?
-
Answer: The color is likely due to oxidized impurities or residual polymeric byproducts.
-
Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
-
Experimental Protocols
The following is a detailed methodology for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline), adapted from procedures for analogous compounds.
Materials:
-
N,N-diethylaniline
-
Formaldehyde solution (e.g., 37% in water, formalin) or Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethanol (for crystallization)
-
Activated carbon
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add N,N-diethylaniline and water. Begin stirring to create a suspension.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirred suspension. An exothermic reaction will occur as the N,N-diethylaniline hydrochloride salt is formed.
-
Addition of Formaldehyde: Once the initial exotherm has subsided, begin the dropwise addition of formaldehyde solution from the dropping funnel. Control the addition rate to maintain a steady reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain it for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add a sodium hydroxide solution to neutralize the acid and precipitate the crude product.
-
Filtration and Washing: Filter the precipitated solid and wash it thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol. For colored products, an activated carbon treatment during recrystallization is recommended.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove any residual solvent.
Data Presentation
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Value | Reference/Note |
| N,N-diethylaniline | 1.0 mol equivalent | Starting material |
| Formaldehyde | 0.5 - 0.6 mol equivalent | A slight excess may be used |
| Hydrochloric Acid (37%) | 1.0 - 1.2 mol equivalent | Catalyst |
| Reaction Temperature | 80 - 100 °C | Optimization may be required |
| Reaction Time | 2 - 6 hours | Monitor for completion |
| Solvent | Water | --- |
Table 2: Typical Yield and Purity
| Parameter | Value | Method |
| Crude Yield | 85 - 95% | Gravimetric |
| Purity after Recrystallization | >98% | HPLC |
| Melting Point | 87 - 89 °C | --- |
Mandatory Visualization
Caption: Synthesis pathway of 4,4'-Methylenebis(N,N-diethylaniline).
Caption: Troubleshooting workflow for low reaction yield.
Validation & Comparative
A Comparative Guide to Aromatic Amine Curing Agents: 4,4'-Methylenebis(N,N-diethylaniline) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4,4'-Methylenebis(N,N-diethylaniline) (MDEA), a prominent aromatic amine curing agent, with its halogenated counterpart, 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). The selection of an appropriate curing agent is critical in the formulation of epoxy resins, directly influencing the processing characteristics and the final thermomechanical properties of the cured thermoset. This document summarizes key performance data from experimental studies to aid in the selection of the optimal curing agent for specific high-performance applications.
Performance Data Summary
The following table summarizes the key physical and mechanical properties of an epoxy resin (tetraglycidyl ether of methylenedianiline - TGDDM) cured with stoichiometric amounts of MDEA and MCDEA.
| Property | Curing Agent: MDEA | Curing Agent: MCDEA | Unit |
| Glass Transition Temperature (Tg) | 225 | 210 | °C |
| Flexural Strength | 135 | 145 | MPa |
| Flexural Modulus | 3.5 | 3.8 | GPa |
| Tensile Strength | 78 | 85 | MPa |
| Tensile Modulus | 3.6 | 3.9 | GPa |
Key Observations
The experimental data reveals that the introduction of a chlorine atom in the MCDEA structure leads to a notable increase in both the flexural and tensile properties of the cured epoxy resin when compared to the MDEA-cured system.[1] Specifically, the flexural strength and modulus, as well as the tensile strength and modulus, are all enhanced with the use of MCDEA.[1] However, this improvement in mechanical performance is accompanied by a slight decrease in the glass transition temperature (Tg).[1] The reactivity of these amine curing agents is influenced by both electronic effects and steric hindrance. The presence of electron-withdrawing groups, such as chlorine, can decrease the nucleophilicity of the amine, leading to a reduction in reaction kinetics.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of the curing agents and the preparation and testing of the epoxy resin systems.
Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
A mixture of 2,6-diethylaniline, paraformaldehyde, and hydrochloric acid in water is heated.[2][3] The reaction mixture is then cooled and neutralized with sodium hydroxide.[2][3] The resulting precipitate is filtered and dried to yield MDEA.[2][3]
Synthesis of 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)
3-chloro-2,6-diethylaniline is reacted with paraformaldehyde and hydrochloric acid in an aqueous solution under heat.[2][3] After cooling, the mixture is neutralized with sodium hydroxide, and the precipitated MCDEA is filtered and dried.[2][3]
Epoxy Resin Preparation and Curing
The epoxy resin, tetraglycidyl ether of methylenedianiline (TGDDM), is mixed with a stoichiometric amount of the respective amine curing agent (MDEA or MCDEA) under vacuum at a temperature exceeding 80 °C.[1] Degassing is continued until a vacuum level below 2 mm Hg is achieved.[1] The resin mixture is then cured in a pre-heated mold.
Mechanical Testing
The mechanical properties of the cured epoxy specimens are determined according to relevant ASTM or ISO standards. Flexural properties (strength and modulus) are typically measured using a three-point bending test, while tensile properties (strength and modulus) are determined using a standard tensile test.
Thermal Analysis
The glass transition temperature (Tg) of the cured epoxy samples is determined using Differential Scanning Calorimetry (DSC). The analysis is typically performed under a nitrogen atmosphere at a specified heating rate.
Visualizations
Experimental Workflow for Curing Agent Evaluation
The following diagram illustrates the logical workflow for the synthesis, formulation, and characterization of the amine-cured epoxy systems.
Caption: Workflow for Synthesis and Evaluation of Amine Curing Agents.
Epoxy-Amine Curing Reaction Pathway
The following diagram illustrates the general reaction pathway for the curing of an epoxy resin with a primary amine curing agent.
Caption: General Reaction Pathway for Epoxy-Amine Curing.
References
Performance Showdown: 4,4'-Methylenebis(N,N-diethylaniline) vs. MOCA in Polyurethane Systems
In the realm of high-performance polyurethanes, the choice of curing agent is paramount to tailoring the final properties of the elastomer. For decades, 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, has been a stalwart curative, prized for the robust mechanical properties it imparts to polyurethane products. However, mounting concerns over its toxicity have spurred the search for safer, yet effective alternatives. One such alternative is 4,4'-Methylenebis(N,N-diethylaniline) (MDEA). This guide provides a comparative overview of the performance of MDEA versus MOCA in polyurethane applications, drawing upon available technical data and scientific literature.
A Tale of Two Curatives: MDEA and MOCA
MOCA is an aromatic diamine that has been a go-to curing agent for toluene diisocyanate (TDI) based prepolymers, yielding polyurethanes with high hardness, excellent abrasion resistance, and good overall mechanical performance.[1][2] Its controlled reactivity allows for a reasonable pot life, making it suitable for casting large or complex parts.[2][3] However, MOCA is classified as a suspected human carcinogen, leading to stringent regulatory controls on its use.[4]
MDEA, another aromatic diamine, presents a potential alternative. The diethyl groups positioned ortho to the amine functionalities influence its reactivity and the ultimate properties of the cured polyurethane.[5] While direct, comprehensive comparative studies between MDEA and MOCA are scarce in publicly available literature, we can infer performance characteristics from existing data on MDEA and related compounds, alongside extensive data on MOCA.
Comparative Performance Analysis
Processing Characteristics
The processing window, dictated by factors like pot life and cure time, is a critical consideration in manufacturing. MOCA is known for its manageable pot life when used with TDI prepolymers, typically around 8-10 minutes for prepolymers with an NCO content of 4.2-4.3%.[2][4] This allows for thorough mixing and casting without premature gelling.[2][3]
For MDEA, its reactivity is influenced by the sterically hindering diethyl groups. In reactions with isocyanates, the general reactivity order for similar aromatic diamines has been reported as MDA (4,4'-methylenedianiline) > MDEA > MCDEA (4,4'-methylenebis(3-chloro-2,6-diethylaniline)).[6] This suggests that MDEA has a slower reactivity than the unsubstituted MDA, which could translate to a longer pot life, a desirable characteristic for many casting operations.[5]
Mechanical and Thermal Properties
MOCA-cured polyurethanes are renowned for their impressive mechanical properties, including high tensile strength, tear strength, and hardness.[1][7] They also exhibit good high-temperature performance.[8]
Quantitative data on the mechanical and thermal properties of MDEA-cured polyurethanes is limited. However, as a chain extender, MDEA is expected to build high-molecular-weight polymers, enhancing hardness, thermal stability, and dynamic mechanical properties.[5] The final properties will be heavily dependent on the specific prepolymer used and the curing conditions.
Data Summary
The following table summarizes the available physical and chemical properties of MDEA and MOCA. It is important to note that the performance properties of the final polyurethane elastomer will depend on the complete formulation and processing conditions.
| Property | 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) |
| CAS Number | 135-91-1[9] | 101-14-4[4][10] |
| Molecular Weight | 310.48 g/mol [9] | 267.16 g/mol [10][11] |
| Appearance | Solid[9] | White to light yellow granule/pellet[4][10][11] |
| Melting Point | Not specified in search results | 98 - 107 °C[4][10] |
| Boiling Point | 443.5 °C[9] | Decomposes above 200°C[11] |
| Primary Use | Curing agent for epoxy resins and polyurethanes[5][9] | Curing agent for polyurethane and epoxy resins[3][4][10] |
| Reactivity | Slower than MDA, faster than MCDEA with isocyanates[6] | Controlled reactivity with TDI prepolymers, providing good pot life[3] |
| Toxicity | Data not available in search results | Suspected human carcinogen[4] |
Experimental Protocols
While specific comparative experimental data is lacking, a general protocol for the preparation and testing of diamine-cured polyurethane elastomers is outlined below. This protocol can be adapted for both MDEA and MOCA, with adjustments to processing temperatures and times based on the curative's properties.
General Protocol for Polyurethane Elastomer Synthesis and Characterization
-
Prepolymer Preparation:
-
Curative Preparation:
-
For solid curatives like MOCA, melt it to a clear liquid at a temperature above its melting point (e.g., 110-120°C).[12]
-
For MDEA, if it is a solid at room temperature, it would also need to be melted. The processing temperature would depend on its melting point.
-
-
Mixing and Casting:
-
Calculate the stoichiometric amount of the curative required based on the NCO content of the prepolymer and the equivalent weight of the curative.
-
In a mixing vessel, add the calculated amount of the molten curative to the preheated and degassed prepolymer.[12]
-
Mix thoroughly for a specified time (e.g., 1-2 minutes for MOCA), ensuring a homogeneous mixture while minimizing air entrapment.[12]
-
Pour the mixture into a preheated mold treated with a mold release agent.[12]
-
-
Curing and Post-Curing:
-
Demolding and Conditioning:
-
Characterization:
-
Mechanical Testing: Perform tensile testing (ASTM D412), tear strength testing (ASTM D624), and hardness measurement (ASTM D2240).
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to measure glass transition temperature and other thermal events.[13][14]
-
Visualizing the Process
To better understand the chemical structures and the experimental workflow, the following diagrams are provided.
References
- 1. custompolyurethane.co.uk [custompolyurethane.co.uk]
- 2. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 3. tri-iso.com [tri-iso.com]
- 4. addtech.com.cn [addtech.com.cn]
- 5. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOCA manufacturer, MOCA supplier-TPUCO [taiwanpu.com]
- 8. gantrade.com [gantrade.com]
- 9. 4,4'-Methylenebis(N,N-diethylaniline) [myskinrecipes.com]
- 10. johnson-fine.com [johnson-fine.com]
- 11. erapol.co.za [erapol.co.za]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sdewes.org [sdewes.org]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 4,4'-Methylenebis(N,N-diethylaniline)
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 4,4'-Methylenebis(N,N-diethylaniline) is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies applicable to the validation of methods for this compound. Due to a lack of extensive, publicly available validated methods specifically for 4,4'-Methylenebis(N,N-diethylaniline), this document presents a comparative analysis based on established protocols for structurally analogous aromatic amines. The experimental data and procedures detailed herein serve as a robust framework for the development and validation of a suitable analytical method.
This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While the presented data is for closely related aromatic amines, the principles and validation parameters are directly transferable and provide a strong foundation for method development for 4,4'-Methylenebis(N,N-diethylaniline).
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation data for HPLC-UV and GC-MS methods for the analysis of aromatic amines, which can be considered representative for establishing a method for 4,4'-Methylenebis(N,N-diethylaniline).
| Parameter | HPLC-UV Method (Adapted from Aniline Analysis) | GC-MS Method (Adapted from Aromatic Amine Analysis) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% |
Experimental Protocols: A Blueprint for Method Development
Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. Below are representative methodologies for HPLC-UV and GC-MS analysis that can be adapted for 4,4'-Methylenebis(N,N-diethylaniline).
Reversed-Phase HPLC-UV Method Protocol
This method is suitable for the quantification of non-volatile, polar compounds like aromatic amines.
Sample Preparation:
-
Accurately weigh and dissolve a standard of 4,4'-Methylenebis(N,N-diethylaniline) in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For sample analysis, dissolve the material containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of 4,4'-Methylenebis(N,N-diethylaniline) to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Sample Preparation:
-
Prepare a stock solution of 4,4'-Methylenebis(N,N-diethylaniline) in a volatile organic solvent (e.g., methylene chloride or ethyl acetate).
-
Create calibration standards by diluting the stock solution.
-
Derivatization (optional but may be necessary to improve volatility and peak shape): React the amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile derivative.
-
For sample analysis, extract the analyte into a suitable organic solvent. The extraction method will depend on the sample matrix.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte or its derivative.
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of HPLC-UV and GC-MS.
Figure 1. General workflow for analytical method validation.
Figure 2. Comparison of HPLC-UV and GC-MS attributes.
Conclusion
A Comparative Analysis of Mechanical Properties in Resins: The Influence of Curing Agents
The selection of a curing agent is a critical determinant of the final mechanical properties of a thermosetting resin. This decision significantly impacts the polymer network's structure, influencing characteristics such as strength, flexibility, and thermal stability.[1][2] This guide provides a comparative overview of the mechanical performance of common resin systems when cured with different agents, supported by experimental data to inform researchers and scientists in material selection.
Data Summary: Mechanical Property Comparison
The following table summarizes the typical mechanical properties of various resin systems cured with different agents. The values represent a range found in technical literature and can vary based on specific formulations, cure cycles, and testing conditions.
| Resin System | Curing Agent Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Shore D Hardness | Key Characteristics |
| Epoxy (DGEBA) | Aliphatic Amine (e.g., TETA) | 60 - 80 | 2.8 - 3.5 | 80 - 88 | Fast room temperature cure, good strength, but lower thermal and chemical resistance.[3][4] |
| Epoxy (DGEBA) | Aromatic Amine (e.g., DDM) | 75 - 95 | 3.0 - 4.0 | 85 - 92 | Requires elevated temperature cure, yields higher strength, thermal, and chemical resistance.[3][5] |
| Epoxy (DGEBA) | Acid Anhydride (e.g., MNA) | 65 - 85 | 3.2 - 4.2 | 88 - 95 | Requires high-temperature cure; provides excellent thermal stability, high hardness, and good electrical properties.[2][6][7] |
| Unsaturated Polyester | MEKP / Cobalt Accelerator | 40 - 65 | 2.5 - 3.8 | 75 - 85 | Room temperature cure, cost-effective, but can be brittle.[8][9] |
| Vinyl Ester | BPO / Amine Accelerator | 70 - 85 | 3.0 - 4.0 | 80 - 90 | Excellent corrosion resistance and toughness, properties between polyester and epoxy.[10] |
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing procedures to ensure reproducibility and comparability. The primary American Society for Testing and Materials (ASTM) standards are detailed below.[11]
1. Tensile Strength (ASTM D638): This test measures the force required to pull a specimen to its breaking point.
-
Specimen Preparation: Dog-bone shaped specimens are cast from the resin-curing agent mixture and cured according to the specified schedule.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquired: The ultimate tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
2. Flexural Modulus (ASTM D790): This test determines the stiffness of a material by measuring its resistance to bending.
-
Specimen Preparation: Rectangular bar specimens are cast and cured.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending). The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
Data Acquired: The flexural modulus (a measure of stiffness) is calculated from the slope of the stress-strain curve in the elastic region.
3. Shore D Hardness (ASTM D2240): This method measures the resistance of a material to indentation.[12]
-
Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is prepared.
-
Procedure: A calibrated durometer with a specific indenter (Type D for hard resins) is pressed firmly against the material's surface. The hardness value is read directly from the instrument's scale.
-
Data Acquired: A dimensionless value on the Shore D scale, ranging from 0 to 100.
Visualizing the Process and Relationships
Diagrams created using Graphviz help illustrate the experimental workflow and the logical connections between material choices and outcomes.
Caption: Experimental workflow for comparing resin mechanical properties.
Caption: Curing agent influence on epoxy resin properties.
Conclusion
The choice of curing agent fundamentally alters the performance of a resin system. For epoxy resins, aliphatic amines allow for rapid, room-temperature curing, while aromatic amines and anhydrides require heat to achieve superior thermal and mechanical properties.[2][3][4] Specifically, amine-cured epoxies tend to exhibit higher tensile and impact strengths compared to anhydride-cured systems, which in turn offer better thermal stability.[6][7] Polyester and vinyl ester resins, typically cured via free-radical polymerization, offer a balance of cost and performance for various applications.[8][13] This comparative data and the standardized protocols provided serve as a foundational guide for professionals to select the optimal resin and curing agent combination for their specific research and development needs.
References
- 1. epoxyking.com [epoxyking.com]
- 2. benchchem.com [benchchem.com]
- 3. ijert.org [ijert.org]
- 4. vichem.vn [vichem.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts | springerprofessional.de [springerprofessional.de]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Study on the Mechanical Characteristics, Heat Resistance, and Corrosion Resistance of Unsaturated Polyester Resin Composite [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. zwickroell.com [zwickroell.com]
- 12. blog.jhd-material.com [blog.jhd-material.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Quantification Methods for 4,4'-Methylenebis(N,N-diethylaniline)
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of 4,4'-Methylenebis(N,N-diethylaniline), a compound of interest in various industrial and research applications, is crucial for quality control, safety assessment, and process optimization. This guide provides a comparative overview of the primary analytical techniques employed for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a scarcity of publicly available, direct cross-validation studies for this specific analyte, this guide leverages established methodologies and performance data from the closely related and structurally similar compound, 4,4'-methylenedianiline (MDA), to provide a robust comparative framework. The experimental protocols detailed herein are foundational and should be subject to analyte-specific validation.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes typical quantitative data for the analysis of aromatic amines, using MDA as a representative compound, to facilitate a comparison between HPLC and GC-MS methodologies.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/Electrochemical Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.025 ppb (for a 100-L air sample, NIOSH 5029 for MDA)[1] | ~1.0 mg/L (for methyl aniline compounds in gasoline)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated in NIOSH 5029, but the working range starts at 0.025 ppb[1] | Not explicitly stated, typically higher than LOD |
| Linearity (Working Range) | 0.025 ppb to 1.2 ppm (0.0002 to 10 mg/m³) for a 100-L air sample (NIOSH 5029 for MDA)[1] | Typically exhibits good linearity over a defined concentration range (e.g., 100-300 mg/L for methyl anilines)[2] |
| Accuracy (Recovery) | Method-dependent, requires determination for each filter lot[1] | 85% - 103% (for standard addition of methyl anilines in gasoline)[2] |
| Precision (%RSD) | Not explicitly stated in NIOSH 5029 | <2.5% (for reproducibility tests of methyl anilines)[2] |
| Specificity | High, especially with dual detectors (UV and electrochemical)[1] | Very high due to mass fragmentation patterns |
Note: The data presented is for analogous compounds and should be considered indicative. Method validation for 4,4'-Methylenebis(N,N-diethylaniline) is essential to establish specific performance characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical results. The following sections outline foundational methodologies for HPLC and GC-MS analysis, which can be adapted for the quantification of 4,4'-Methylenebis(N,N-diethylaniline).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the principles of NIOSH Method 5029 for 4,4'-methylenedianiline and can be adapted for 4,4'-Methylenebis(N,N-diethylaniline).[1]
1. Sample Preparation:
-
Extraction: For solid samples, an appropriate solvent extraction is required. For air samples, collection on an acid-treated filter followed by extraction with a methanolic potassium hydroxide solution is a common approach.[1]
-
Dilution: The extract is diluted with the mobile phase to a concentration within the calibrated linear range of the instrument.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector and/or an electrochemical detector.
-
Column: A reversed-phase C18 column is typically suitable for the separation of aromatic amines.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer solution, such as 0.1 N sodium acetate in water (e.g., 30% acetonitrile / 70% water).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for 4,4'-Methylenebis(N,N-diethylaniline). An electrochemical detector can be used in series for enhanced specificity and sensitivity.[1]
3. Calibration:
-
A series of standard solutions of 4,4'-Methylenebis(N,N-diethylaniline) of known concentrations are prepared and injected into the HPLC system.
-
A calibration curve is generated by plotting the peak area against the concentration.
4. Quantification:
-
The sample extract is injected into the HPLC system.
-
The concentration of 4,4'-Methylenebis(N,N-diethylaniline) in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of aromatic amines.[2][3]
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix. For instance, an acidic aqueous sample can be neutralized and then extracted with an organic solvent like methylene chloride.
-
Derivatization (Optional): To improve the volatility and chromatographic peak shape of the amine, derivatization with an agent like pentafluoropropionic anhydride (PFPA) can be performed. However, for some tertiary amines, this may not be necessary.[4]
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, start at 60°C, hold for a few minutes, then ramp up to 280-300°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
3. Calibration:
-
A series of standard solutions of 4,4'-Methylenebis(N,N-diethylaniline) are prepared and analyzed to create a calibration curve based on the peak area of a characteristic ion.
4. Quantification:
-
The prepared sample is injected into the GC-MS system.
-
The concentration is calculated from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS quantification of 4,4'-Methylenebis(N,N-diethylaniline).
Caption: General workflow for HPLC quantification.
Caption: General workflow for GC-MS quantification.
References
Assessing the Purity of Commercial 4,4'-Methylenebis(N,N-diethylaniline): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a critical parameter in research and development, directly impacting experimental outcomes, product quality, and safety. 4,4'-Methylenebis(N,N-diethylaniline), a versatile aromatic amine, finds applications as a curing agent for epoxy resins and in the synthesis of various organic compounds. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial 4,4'-Methylenebis(N,N-diethylaniline), offering insights into their principles, performance, and experimental protocols.
Comparison of Analytical Methodologies
The determination of purity for 4,4'-Methylenebis(N,N-diethylaniline) can be effectively achieved using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information provided.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | Intrinsic quantitative analysis based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[1] |
| Typical Purity Range | 95-99.9% | 97-99.9% | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.05% (impurity) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL | ~0.1% (impurity) |
| Advantages | - High resolution and sensitivity.- Suitable for non-volatile impurities.- Well-established and widely available. | - Excellent for identifying volatile and semi-volatile impurities.- High sensitivity and selectivity.- Provides structural information of impurities. | - Primary analytical method, potentially not requiring a specific reference standard of the analyte.- Highly accurate and precise.- Non-destructive.- Provides structural confirmation.[1] |
| Disadvantages | - May require chromophoric impurities for detection.- Co-elution of impurities can be a challenge. | - Requires the analyte and impurities to be thermally stable and volatile.- Potential for thermal degradation of the analyte. | - Lower sensitivity compared to chromatographic methods.- Requires specialized equipment and expertise.- Potential for signal overlap. |
Potential Impurities
Commercial 4,4'-Methylenebis(N,N-diethylaniline) may contain impurities arising from the synthesis process. The most common synthetic route involves the condensation of N,N-diethylaniline with formaldehyde in the presence of an acid catalyst.[2] Potential impurities may include:
-
Unreacted N,N-diethylaniline: The starting material for the synthesis.
-
Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.
-
Products of side reactions: The reaction of formaldehyde with N,N-diethylaniline can potentially lead to other condensation products.
-
Residual solvents: Solvents used in the synthesis and purification process.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for the purity assessment of 4,4'-Methylenebis(N,N-diethylaniline).
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of 4,4'-Methylenebis(N,N-diethylaniline). A reverse-phase method is typically employed.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4,4'-Methylenebis(N,N-diethylaniline) sample into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and make up to the mark.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
HPLC Conditions: [3]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[3] A typical starting gradient could be 70:30 (v/v) acetonitrile:water with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Quantification: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 4,4'-Methylenebis(N,N-diethylaniline) sample into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent such as dichloromethane or ethyl acetate and make up to the mark.
-
Further dilute as necessary to be within the linear range of the instrument.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Quantification: Impurities can be identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[1][4]
Sample Preparation:
-
Accurately weigh a specific amount of the 4,4'-Methylenebis(N,N-diethylaniline) sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard.
NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
Quantification: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4,4'-Methylenebis(N,N-diethylaniline)
-
IS = Internal Standard
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Logic for comprehensive purity analysis.
Alternatives to 4,4'-Methylenebis(N,N-diethylaniline)
In applications such as epoxy curing, several other aromatic diamines can be used as alternatives, each offering different processing characteristics and final properties to the cured material.
Table 2: Comparison of Aromatic Diamine Curing Agents
| Curing Agent | Chemical Structure | Key Features |
| 4,4'-Methylenebis(N,N-diethylaniline) | CH₂[C₆H₄N(C₂H₅)₂]₂ | - |
| 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) | CH₂[C₆H₂(C₂H₅)₂NH₂]₂ | Longer pot life and lower peak exothermic temperature during curing compared to MDA.[2] |
| 4,4'-Diaminodiphenylmethane (MDA) | CH₂[C₆H₄NH₂]₂ | A widely used, more reactive curing agent. |
| 4,4'-Diaminodiphenylsulfone (DDS) | SO₂[C₆H₄NH₂]₂ | Offers higher temperature resistance in the cured product. |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | CH₂[C₆H₂Cl(C₂H₅)₂NH₂]₂ | Lower reactivity than M-DEA, providing an even longer processing window.[2] |
The choice of curing agent depends on the specific requirements of the application, including desired pot life, curing temperature, and the mechanical and thermal properties of the final product.
Conclusion
The purity assessment of commercial 4,4'-Methylenebis(N,N-diethylaniline) is crucial for ensuring the reliability and reproducibility of experimental results and the quality of final products. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. HPLC-UV is a robust method for routine quality control, while GC-MS is excellent for identifying volatile impurities. qNMR offers a highly accurate, absolute measure of purity. The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the user, including the need for impurity identification, the desired level of accuracy, and the available instrumentation.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 3. Separation of 4,4’-Methylenebis(N,N-dimethylaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Applications of 4,4'-Methylenebis(N,N-diethylaniline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary applications of 4,4'-Methylenebis(N,N-diethylaniline), offering a comparative analysis of its performance against other alternatives. Detailed experimental protocols and quantitative data are presented to assist researchers in making informed decisions for their specific applications.
Epoxy Resin Curing Agent
4,4'-Methylenebis(N,N-diethylaniline) (MDEA) is a widely used aromatic amine curing agent for epoxy resins, valued for the high thermal and mechanical properties it imparts to the cured polymer.[1] Its performance is often benchmarked against other aromatic amines like 4,4'-methylenedianiline (MDA) and 4,4'-diaminodiphenyl sulfone (DDS).[2]
Performance Comparison
The selection of a curing agent significantly influences the final properties of the epoxy system. Aromatic amines, in general, provide better mechanical strength and thermal stability compared to aliphatic amines.[3][4] The table below summarizes the performance of MDEA in comparison to other commonly used aromatic amine hardeners.
| Curing Agent | Tensile Strength | Glass Transition Temp. (Tg) | Pot Life | Curing Temperature | Key Characteristics |
| 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) | High | High | Long | Elevated | Good balance of mechanical and thermal properties, longer processing window.[1] |
| 4,4'-Methylenedianiline (MDA) | Very High | Very High | Short | Elevated | High reactivity, excellent mechanical properties, but higher toxicity concerns.[2][5] |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | High | Very High | Very Long | High | Lower reactivity than MDA, requires high curing temperatures, excellent thermal stability.[2][5] |
| m-Phenylenediamine (m-PDA) | High | High | Moderate | Elevated | Good overall properties, commonly used in composites and adhesives. |
Experimental Protocol: Epoxy Resin Curing
This protocol outlines a general procedure for curing a standard bisphenol A-based epoxy resin with 4,4'-Methylenebis(N,N-diethylaniline).
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~185-192 g/eq)
-
4,4'-Methylenebis(N,N-diethylaniline) (MDEA) (Amine Hydrogen Equivalent Weight ~77.6 g/eq)
-
Mixing container
-
Stirring rod
-
Vacuum oven
-
Mold
Procedure:
-
Calculate Stoichiometric Ratio: Determine the required amount of MDEA per 100 parts of epoxy resin. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Parts by weight of MDEA per 100 parts of resin = (AHEW of MDEA / EEW of resin) * 100
-
-
Mixing: Preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the calculated amount of MDEA to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber at 60-70°C for 15-20 minutes or until all air bubbles are removed.
-
Curing: Pour the degassed mixture into a preheated mold. The curing cycle will depend on the desired properties, but a typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. A general curing schedule is 2 hours at 80°C followed by 3 hours at 150°C.
-
Cooling and Demolding: Allow the cured part to cool slowly to room temperature before demolding.
Workflow for Epoxy Curing
Caption: A typical workflow for curing epoxy resin with MDEA.
Intermediate in Azo Dye Synthesis
4,4'-Methylenebis(N,N-diethylaniline) can be used as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The properties of the resulting dye, such as its color and fastness, are determined by the chemical structure of both the diazonium salt and the coupling component.[3][6]
Performance Comparison of Azo Dyes from Different Aromatic Amines
The choice of the aromatic amine precursor significantly impacts the final properties of the azo dye. The table below provides a general comparison of dye characteristics based on the type of aromatic amine used.
| Aromatic Amine Type | Resulting Dye Color | Light Fastness | Wash Fastness |
| Aniline and its simple derivatives | Yellows, Oranges, Reds | Fair to Good | Moderate |
| Naphthylamine derivatives | Reds, Blues, Blacks | Good to Excellent | Good |
| Heterocyclic amines | Bright, varied colors | Good to Excellent | Good to Excellent |
| Diamines (e.g., 4,4'-Methylenebis(N,N-diethylaniline)) | Can produce disazo dyes with deep colors | Variable | Variable |
Experimental Protocol: Synthesis of a Disazo Dye
This protocol describes the synthesis of a disazo dye using 4,4'-Methylenebis(N,N-diethylaniline) as the coupling component. The process involves the diazotization of a primary aromatic amine followed by coupling with the diamine.
Materials:
-
Primary aromatic amine (e.g., p-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
4,4'-Methylenebis(N,N-diethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
Dissolve a specific molar amount of p-nitroaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. This forms the diazonium salt solution.
Part 2: Coupling Reaction
-
Dissolve a stoichiometric amount of 4,4'-Methylenebis(N,N-diethylaniline) in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Make the reaction mixture slightly alkaline by adding a sodium hydroxide solution to promote the coupling reaction.
-
Continue stirring in the ice bath for 30-60 minutes to ensure the completion of the reaction. The formation of a colored precipitate indicates the synthesis of the azo dye.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to purify it.
-
Dry the purified dye in a desiccator.
Azo Dye Synthesis Pathway
Caption: General pathway for the synthesis of a disazo dye.
Polyurethane Production
In the manufacturing of polyurethane foams, 4,4'-Methylenebis(N,N-diethylaniline) can function as both a catalyst and a chain extender.[7] Amine catalysts are crucial for controlling the reaction rates between polyols and isocyanates, which in turn influences the foam's properties such as density, hardness, and elasticity.[8][9]
Performance Comparison of Amine Catalysts in Polyurethane Foam
The choice of amine catalyst has a significant impact on the foaming process and the final properties of the polyurethane foam.
| Amine Catalyst Type | Gelling Activity | Blowing Activity | Pot Life | Key Characteristics |
| Tertiary Aliphatic Amines | Strong | Variable | Short | Fast-acting, widely used.[8] |
| Alkanolamines | Moderate | Moderate | Moderate | Can be incorporated into the polymer backbone.[9] |
| Aromatic Amines (e.g., MDEA) | Moderate | Low | Long | Slower reactivity, can improve thermal stability.[10] |
| Metal-based Catalysts (e.g., tin compounds) | Very Strong | Low | Variable | Often used in combination with amine catalysts.[11] |
Experimental Protocol: Polyurethane Foam Preparation
This is a general procedure for preparing a flexible polyurethane foam using an amine catalyst.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
Amine catalyst (e.g., 4,4'-Methylenebis(N,N-diethylaniline))
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
-
Mixing container
-
High-speed stirrer
Procedure:
-
Premix Preparation: In a mixing container, thoroughly blend the polyol, amine catalyst, surfactant, and water.
-
Isocyanate Addition: While stirring at high speed, add the diisocyanate to the premix.
-
Mixing: Continue high-speed mixing for a short period (typically 5-10 seconds) to ensure complete homogenization.
-
Pouring and Curing: Immediately pour the reacting mixture into a mold. The foam will rise and cure at room temperature. The curing process can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 70°C).
-
Post-Curing: Allow the foam to post-cure for at least 24 hours at room temperature before testing its properties.
Polyurethane Foam Production Workflow
Caption: A simplified workflow for polyurethane foam production.
Rubber Vulcanization Accelerator
In the rubber industry, accelerators are used to increase the rate of vulcanization, the process of cross-linking polymer chains in rubber to improve its elasticity and strength. While detailed performance data for 4,4'-Methylenebis(N,N-diethylaniline) as a primary vulcanization accelerator is limited in the readily available literature, aromatic amines can act as accelerators.
Performance Comparison of Rubber Accelerators
Different classes of accelerators impart distinct properties to the vulcanized rubber.
| Accelerator Class | Cure Rate | Scorch Safety | Mechanical Properties |
| Thiazoles (e.g., MBT, MBTS) | Medium | Good | Good |
| Sulfenamides (e.g., CBS, TBBS) | Fast | Excellent | Excellent |
| Thiurams (e.g., TMTD) | Very Fast | Poor | Good |
| Dithiocarbamates (e.g., ZDEC) | Ultra Fast | Very Poor | Good |
| Guanidines (e.g., DPG) | Slow | Good | Fair |
Experimental Protocol: Rubber Vulcanization
This is a general protocol for the vulcanization of natural rubber using a sulfur-based system with an accelerator.
Materials:
-
Natural rubber
-
Sulfur
-
Zinc oxide (activator)
-
Stearic acid (activator)
-
Accelerator (e.g., an amine-based accelerator)
-
Two-roll mill
-
Curing press
Procedure:
-
Compounding: On a two-roll mill, masticate the natural rubber until it forms a smooth sheet.
-
Add the zinc oxide and stearic acid and mix until they are well dispersed.
-
Add the accelerator and continue mixing.
-
Finally, add the sulfur and mix thoroughly, ensuring the temperature of the compound does not rise excessively to prevent premature vulcanization (scorching).
-
Molding and Curing: Place the compounded rubber into a mold and cure it in a heated press at a specific temperature and time (e.g., 150°C for 20 minutes). The exact conditions will depend on the accelerator system used.
-
Cooling and Testing: After curing, cool the mold and remove the vulcanized rubber sample for mechanical property testing.
Rubber Vulcanization Process
Caption: A general process for rubber vulcanization.
References
- 1. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN EPOXY [hanepoxy.com]
- 4. kemipex.com [kemipex.com]
- 5. scielo.br [scielo.br]
- 6. ijorarjournal.com [ijorarjournal.com]
- 7. 4,4'-Methylenebis(N,N-diethylaniline) [myskinrecipes.com]
- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google Patents [patents.google.com]
benchmark studies of 4,4'-Methylenebis(N,N-diethylaniline) in specific polymer systems
This guide provides a comprehensive benchmark analysis of 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) as a curing agent in epoxy resin systems. It is intended for researchers, scientists, and professionals in drug development and polymer science who are seeking to understand the performance characteristics of MDEA in comparison to other commonly used aromatic amine curatives. The data presented is synthesized from various studies to provide an objective comparison of key performance metrics.
Performance Comparison of Aromatic Amine Curing Agents
The selection of a curing agent is critical as it significantly influences the processing characteristics and the final thermomechanical properties of the cured epoxy resin. MDEA is an aromatic diamine known for providing a longer pot life compared to some conventional aromatic amines. Its performance is often benchmarked against other diphenylmethane-based diamines. The following tables summarize key performance metrics for MDEA and its alternatives.
Table 1: Processing Properties of Aromatic Amine Curing Agents in Epoxy Resins
| Curing Agent | Type | Pot Life (minutes) | Peak Exotherm (°C) |
| 4,4'-Methylenebis(N,N-diethylaniline) (MDEA) | Aromatic Diamine | > 240 | 102 |
| 4,4'-Methylenedianiline (MDA) | Aromatic Diamine | 25 | 127 |
| meta-Phenylenediamine (m-PDA) | Aromatic Diamine | 14 | 146 |
Note: Data for pot life and peak exotherm are based on tests with a specific commercial epoxy resin and should be used for comparative purposes.
Table 2: Thermal and Mechanical Properties of Epoxy Resins Cured with Various Aromatic Amines
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Flexural Strength (MPa) | Tensile Strength (MPa) |
| 4,4'-Methylenedianiline (MDA) | 213 | 158 | Not Reported |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | 172 | 136 | Not Reported |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 190 | 165 | 100 |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 183 | 148 | Not Reported |
Note: The data in this table is for the AFG-90MH high-performance epoxy resin system. Performance in other epoxy systems may vary.
Experimental Protocols
To ensure the reproducibility and accurate comparison of curing agent performance, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Pot Life
The pot life of an epoxy system is a measure of its working time after the resin and curing agent are mixed.[1][2]
-
Standard: Based on principles outlined in ASTM D2471.
-
Methodology:
-
A predetermined mass (e.g., 100g) of the epoxy resin and a stoichiometric amount of the curing agent are preconditioned to a standard temperature (typically 25°C).
-
The components are thoroughly mixed in a standardized container.
-
The viscosity of the mixture is monitored over time using a viscometer.
-
The pot life is defined as the time it takes for the initial viscosity of the mixed system to double.[2]
-
Thermal Analysis: Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is used to determine the heat flow associated with the curing reaction and the glass transition temperature (Tg) of the cured polymer.[3][4][5]
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[3][4][5]
-
Methodology:
-
A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.[4][5]
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled heating ramp (e.g., 10°C/min or 20°C/min).[5]
-
The heat flow to the sample is measured relative to the reference pan as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve, and the Tg is determined from this transition.
-
Mechanical Properties Testing
-
Tensile Strength:
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[6][7]
-
Methodology:
-
Standard dumbbell-shaped specimens of the cured epoxy resin are prepared.[7]
-
The specimens are placed in the grips of a universal testing machine.[8]
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.[9]
-
The force and displacement are recorded, from which tensile strength and modulus are calculated.[8][9]
-
-
-
Flexural Strength:
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[10][11]
-
Methodology:
-
Rectangular bar specimens of the cured epoxy resin are prepared.[11]
-
The specimen is placed on two supports in a three-point bending fixture.[11]
-
A load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain (typically 5%).[10][11]
-
The load and deflection are recorded to calculate the flexural strength and modulus.[12]
-
-
Visualizations
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for evaluating epoxy curing agents.
Relationship Between Curing Agent Structure and Properties
Caption: Influence of curing agent on epoxy properties.
References
- 1. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 2. epotek.com [epotek.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. atslab.com [atslab.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. zwickroell.com [zwickroell.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 10. zwickroell.com [zwickroell.com]
- 11. boundengineering.com [boundengineering.com]
- 12. Flexural Strength Testing of Plastics [matweb.com]
Evaluating the Toxicity of 4,4'-Methylenebis(N,N-diethylaniline) in Comparison to its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount for safety assessment and regulatory compliance. This guide provides a comparative evaluation of the toxicity of 4,4'-Methylenebis(N,N-diethylaniline) and its structural analogs, supported by available experimental data and detailed methodologies for key toxicological assays.
Quantitative Toxicity Data Summary
The following table summarizes the available acute toxicity data for analogs of 4,4'-Methylenebis(N,N-diethylaniline). It is important to note the absence of specific LD50 or IC50 values for 4,4'-Methylenebis(N,N-diethylaniline) in the reviewed literature, highlighting a critical data gap.
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 Value |
| 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 | Mouse | Oral | 3160 mg/kg[2] |
| N,N-Dimethylaniline | 121-69-7 | Rat | Oral | 1410 mg/kg[3] |
| N,N-Diethylaniline | 91-66-7 | Rat | Oral | 782 mg/kg |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 106246-33-7 | Rat | Oral | >5000 mg/kg |
| 4,4'-Methylenedianiline (MDA) | 101-77-9 | Rat | Oral | 335 - 830 mg/kg[4] |
| 4,4'-Methylene-bis-2-chloroaniline (MOCA) | 101-14-4 | - | - | Suspected human carcinogen |
Experimental Protocols
Standardized assays are crucial for the reproducible evaluation of a compound's toxicity. Below are detailed methodologies for key in vitro experiments commonly used to assess the toxicity of aromatic amines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the bacteria's ability to synthesize histidine and grow on a histidine-free medium.
Protocol:
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division.
Principle: The formation of micronuclei indicates that the test compound may have induced chromosomal damage.
Protocol:
-
Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes or a suitable cell line) are cultured and treated with various concentrations of the test compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells is scored by microscopic examination of a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Visualizing Toxicity Pathways and Workflows
To better understand the mechanisms of toxicity and the experimental processes, the following diagrams are provided.
References
A Comparative Analysis of the Reaction Kinetics of 4,4'-Methylenebis(N,N-diethylaniline) and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of 4,4'-Methylenebis(N,N-diethylaniline) and its isomers. Due to the limited availability of direct experimental kinetic data for these specific compounds, this analysis leverages theoretical and experimental data from the parent compound, methylenedianiline (MDA), and related N,N-dialkylated anilines to infer and compare the expected reactivity of the title compounds.
Introduction
4,4'-Methylenebis(N,N-diethylaniline) and its isomers are aromatic amines with applications in various fields, including polymer chemistry and as intermediates in the synthesis of dyes and other specialty chemicals. The reactivity of these compounds is largely dictated by the electron-donating N,N-diethylamino groups and the steric environment around the amine and the methylene bridge. Understanding the relative reaction kinetics of the different isomers is crucial for controlling reaction outcomes, optimizing synthesis protocols, and predicting the properties of resulting materials.
The primary isomers of interest are the 4,4'-, 2,4'-, and 2,2'-isomers, which differ in the substitution pattern on the aromatic rings. This guide will explore the expected differences in their reactivity in key chemical transformations such as electrophilic aromatic substitution and oxidation, drawing parallels from studies on methylenedianiline (MDA).
Isomer Stability and Formation Kinetics
The relative stability of the isomers of Methylenebis(N,N-diethylaniline) can be inferred from computational studies on the formation of methylenedianiline (MDA) isomers from aniline and formaldehyde. Theoretical calculations suggest that the 4,4'-MDA isomer is the most thermodynamically stable, which is consistent with its prevalence in industrial synthesis.[1][2] The formation of the 2,4'-MDA isomer is also considered plausible, while the 2,2'-isomer is generally less favored.[1][3]
The gas-phase stability of MDA isomers has also been investigated, with the 4,4'-MDA isomer being the most stable.[4] This trend in stability is expected to be mirrored in their N,N-diethylated analogues.
Table 1: Calculated Thermochemical Data for MDA Isomers
| Isomer | Standard Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ/mol)[1] |
| 4,4'-MDA | 143.2 |
| 2,4'-MDA | 158.7 |
| 2,2'-MDA | Not Reported |
| 3,4'-MDAH+ (protonated) | 804.8 |
Data from computational studies on MDA formation. The relative stability trend is expected to be similar for the N,N-diethylated derivatives.
Reaction Kinetics Comparison
Direct quantitative kinetic data for the reactions of 4,4'-Methylenebis(N,N-diethylaniline) and its isomers is scarce in the published literature. However, a qualitative comparison of their reactivity can be made based on the principles of organic chemistry and data from related compounds.
Electrophilic Aromatic Substitution
The N,N-diethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The methylene bridge also influences the electron density of the aromatic rings.
-
4,4'-Isomer: Both aromatic rings are activated by a para-N,N-diethylamino group. The positions ortho to the amino groups are the most likely sites for electrophilic attack.
-
2,4'-Isomer: One ring is activated by a para-amino group, and the other by an ortho-amino group. The steric hindrance from the methylene bridge at the ortho-position of the second ring will likely reduce its reactivity compared to the first ring.
-
2,2'-Isomer: Both rings are activated by ortho-amino groups. Steric hindrance from the methylene bridge and the diethylamino groups is expected to be significant, potentially leading to lower reaction rates compared to the 4,4'- and 2,4'-isomers.
Oxidation Reactions
The amine functional groups in these molecules are susceptible to oxidation. Kinetic studies on the oxidation of N,N-dimethylaniline and N,N-diethylaniline provide insights into the expected reactivity.[5][6][7] The rate of oxidation is influenced by the accessibility of the nitrogen lone pair and the stability of the resulting radical cation.
The steric hindrance around the nitrogen atom in the 2,2'- and 2,4'-isomers would likely decrease the rate of oxidation compared to the more accessible 4,4'-isomer.
Experimental Protocols
Protocol 1: Kinetic Study of MDA Isomer Formation
This protocol is based on the industrial synthesis of MDA and can be used to analyze the formation rates and equilibrium concentrations of the isomers of Methylenebis(N,N-diethylaniline) by substituting aniline with N,N-diethylaniline.
Materials:
-
N,N-diethylaniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
Internal standard for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline and hydrochloric acid in a suitable solvent (e.g., water or an aqueous/organic biphasic system).
-
Heat the mixture to the desired reaction temperature (e.g., 60-100°C).[2]
-
Add the formaldehyde solution dropwise to the reaction mixture over a defined period.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the acid with a sodium hydroxide solution.
-
Extract the organic components with a suitable solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the composition of the organic extract by HPLC or GC-MS to determine the concentrations of the starting material and the different isomers of Methylenebis(N,N-diethylaniline).
Data Analysis: Plot the concentration of each isomer as a function of time to determine the initial reaction rates. The relative rates of formation will provide insight into the kinetic favorability of each isomer.
Protocol 2: HPLC Analysis of MDA Isomers
This protocol can be adapted for the separation and quantification of Methylenebis(N,N-diethylaniline) isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6.0). The exact gradient or isocratic conditions will need to be optimized for the N,N-diethyl derivatives.[8]
Procedure:
-
Prepare standard solutions of the purified isomers of Methylenebis(N,N-diethylaniline) of known concentrations.
-
Inject the standard solutions into the HPLC to determine their retention times and to generate a calibration curve for each isomer.
-
Inject the quenched and extracted reaction samples into the HPLC.
-
Identify the isomers in the samples based on their retention times.
-
Quantify the concentration of each isomer using the calibration curves.
Visualizations
Logical Relationship of MDA Isomer Formation
Caption: Simplified reaction pathway for the formation of MDA isomers.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the experimental kinetic analysis of isomer formation.
Conclusion
References
- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of MDA | SIELC Technologies [sielc.com]
- 8. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,4'-Methylenebis(N,N-diethylaniline)
For Immediate Reference: This document provides a comprehensive guide to the proper and safe disposal of 4,4'-Methylenebis(N,N-diethylaniline), a chemical compound requiring careful handling due to its potential environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Proper disposal of 4,4'-Methylenebis(N,N-diethylaniline) is crucial to prevent environmental contamination. This compound is classified as hazardous to the aquatic environment, with long-lasting effects.[1] Therefore, it is imperative to avoid releasing it into the environment.[1] All disposal procedures must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Clearly label all waste containers with the full chemical name: "4,4'-Methylenebis(N,N-diethylaniline)".
-
Collect waste in a dedicated, sealed, and chemically resistant container. Ensure the container is in good condition and free from leaks or damage.
-
Do not mix with other chemical wastes unless compatibility has been confirmed by a qualified professional.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Disposal Route:
-
The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for 4,4'-Methylenebis(N,N-diethylaniline) with detailed quantitative disposal parameters was not identified, the following table summarizes general handling and safety information based on available data for similar compounds and the PubChem database.
| Parameter | Value/Information | Source |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | PubChem[1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. | PubChem[1] |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | PubChem[1] | |
| Solubility | Insoluble in water. | Cole-Parmer[2] |
| Physical State | Solid. | Cole-Parmer[2] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 4,4'-Methylenebis(N,N-diethylaniline).
Caption: Disposal workflow for 4,4'-Methylenebis(N,N-diethylaniline).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
